2,6-Diiodopyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-diiodopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGFMLMNWQGILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451477 | |
| Record name | 2,6-Diiodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58138-79-7 | |
| Record name | 2,6-Diiodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-diiodopyrazine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,6-Diiodopyrazine
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its physical and chemical characteristics are summarized below.
| Property | Value |
| CAS Number | 58138-79-7[1][2] |
| Molecular Formula | C₄H₂I₂N₂[2] |
| Molecular Weight | 331.88 g/mol [2] |
| Appearance | White solid or light yellow powdery product[1] |
| Boiling Point | 329.7 ± 37.0 °C (Predicted)[1] |
| Density | 2.765 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | -2.62 ± 0.10 (Predicted)[1] |
| Storage | 2–8 °C under inert gas (Nitrogen or Argon)[1] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.74 (s, 2H)[1] |
| Mass Spectrum | (M+H)⁺ = 332[1] |
Synthesis Protocol
A general procedure for the synthesis of this compound involves the halogen exchange reaction of 2,6-dichloropyrazine.
Experimental Protocol: Synthesis from 2,6-Dichloropyrazine [1]
-
Reaction Setup : In a sealed tube, combine 2,6-dichloropyrazine (1.0 eq.), p-toluenesulfonic acid (2.0 eq.), sodium iodide (8.0 eq.), 15-crown-5, and cyclobutanesulfone.
-
Heating : Heat the reaction mixture at 150 °C for 2 hours.
-
Work-up :
-
Cool the mixture to room temperature.
-
Add water to the reaction mixture.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Wash with a saturated sodium thiosulfate solution.
-
Extract the aqueous layer with ether.
-
Combine the ether extracts and dry with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Precipitation and Purification :
-
Add water to the concentrated residue to precipitate the product.
-
Collect the solid by filtration.
-
Wash the solid sequentially with water and pentane.
-
Freeze-dry the product to yield a light yellow powder.
-
The reported yield for this procedure is 38%.[1]
Caption: Synthesis workflow for this compound.
Caption: Step-by-step purification process.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its carbon-iodine bonds, which makes it suitable for various cross-coupling reactions.
Key Reactions and Applications:
-
Cross-Coupling Reactions : The diiodo-substituted pyrazine core is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.[2] These reactions enable the formation of carbon-carbon bonds, allowing for the construction of more complex heterocyclic systems.
-
Pharmaceutical and Agrochemical Synthesis : It serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[2] The pyrazine scaffold is a common feature in many biologically active molecules.
-
Functionalized Pyrazine Derivatives : The compound is used to prepare a variety of functionalized pyrazine derivatives. These derivatives have shown potential biological activities, including antimicrobial and anticancer properties.[2] Research has indicated that incorporating a pyrazine ring can enhance the cytotoxicity of certain molecules when compared to their pyridine counterparts.[3]
-
Materials Science : In the field of materials science, this compound is utilized in the synthesis of nitrogen-containing conjugated systems, which have applications in electronic devices.[2]
Caption: Key application pathways for this compound.
References
Technical Guide: A Proposed Synthesis of 2,6-Diiodopyrazine from 2,6-Dichloropyrazine via Catalyzed Halogen Exchange
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for the conversion of 2,6-dichloropyrazine to 2,6-diiodopyrazine. Due to the absence of a specific, documented procedure for this transformation in the current scientific literature, this document provides a detailed, hypothetical experimental protocol based on the principles of the copper-catalyzed aromatic Finkelstein reaction. This reaction facilitates the exchange of halogen atoms on an aromatic ring and represents a plausible method for achieving the desired synthesis.[1][2][3]
Proposed Reaction Pathway: Aromatic Finkelstein Reaction
The conversion of 2,6-dichloropyrazine to this compound is a double halogen exchange reaction. In this proposed method, sodium iodide serves as the iodine source, and a copper(I) catalyst, stabilized by a diamine ligand, is employed to facilitate the substitution of the chloro groups with iodo groups. The electron-deficient nature of the pyrazine ring makes it a suitable candidate for this type of nucleophilic aromatic substitution.
The reaction is an equilibrium process. To drive it towards the formation of the diiodo product, a significant excess of sodium iodide is used. The choice of a high-boiling solvent is crucial for achieving the necessary reaction temperature.
Figure 1. Proposed reaction scheme for the synthesis of this compound.
Proposed Experimental Protocol
This section details a hypothetical, step-by-step procedure for the synthesis. Note: This protocol has not been experimentally validated and should be optimized for safety and efficiency in a laboratory setting.
Materials and Equipment
-
Reagents:
-
2,6-Dichloropyrazine (1.0 eq)
-
Sodium Iodide (NaI) (5.0 eq)
-
Copper(I) Iodide (CuI) (0.2 eq)
-
N,N'-Dimethylethylenediamine (0.4 eq)
-
Anhydrous 1,4-Dioxane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Reaction Setup and Execution
-
Inert Atmosphere: Assemble the three-neck flask with a reflux condenser, thermometer, and a gas inlet. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the reaction.
-
Charge the Flask: To the flask, add 2,6-dichloropyrazine, sodium iodide, and copper(I) iodide.
-
Solvent and Ligand Addition: Add anhydrous 1,4-dioxane via syringe, followed by the N,N'-dimethylethylenediamine ligand.
-
Reaction Conditions: Stir the mixture and heat to reflux (approximately 101-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is anticipated to require 24-48 hours.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium thiosulfate (to remove any residual iodine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound.
Data Presentation
The following tables summarize the quantitative data for the proposed experimental protocol and the expected analytical data for the final product.
Table 1: Proposed Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Molar Equiv. |
| 2,6-Dichloropyrazine | 148.98 | 10.0 | 1.49 g | 1.0 |
| Sodium Iodide (NaI) | 149.89 | 50.0 | 7.49 g | 5.0 |
| Copper(I) Iodide (CuI) | 190.45 | 2.0 | 381 mg | 0.2 |
| N,N'-Dimethylethylenediamine | 88.15 | 4.0 | 0.44 mL | 0.4 |
| Anhydrous 1,4-Dioxane | - | - | 50 mL | - |
Table 2: Expected Product Characterization Data
| Analysis | Expected Result |
| Appearance | Off-white to yellow solid |
| Molecular Formula | C₄H₂I₂N₂ |
| Molar Mass | 331.88 g/mol |
| Mass Spec (EI) | M⁺ peak at m/z ≈ 332 |
| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 8.5-8.7 ppm (singlet, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | Two signals expected: one for the carbon atoms bearing iodine and one for the C-H carbons. |
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow from reaction setup to the final, purified product.
Figure 2. Proposed workflow for the synthesis and purification of this compound.
Safety and Handling
-
2,6-Dichloropyrazine is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Copper(I) Iodide is harmful if swallowed or inhaled. Avoid creating dust.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Work in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent the oxidation of the copper(I) catalyst.[4]
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
This proposed synthesis provides a starting point for the development of a robust method to produce this compound. Experimental validation and optimization of reaction conditions, catalyst loading, and purification techniques are essential next steps.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. | Semantic Scholar [semanticscholar.org]
- 4. Copper-catalysed aromatic-Finkelstein reactions with amine-based ligand systems - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Spectroscopic Data and Experimental Protocols for 2,6-Diiodopyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diiodopyrazine, a key heterocyclic compound with applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.
Spectroscopic Data Summary
The empirical formula for this compound is C₄H₂I₂N₂ with a molecular weight of 331.88 g/mol . The key spectroscopic data are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Solvent | Instrument Frequency (MHz) |
| 8.74[1] | Singlet | CDCl₃ | 400[1] |
¹³C NMR Data
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not detailed in the available search results. However, the expected characteristic absorption bands for a di-iodinated pyrazine derivative would include:
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1400 | C=C and C=N ring stretching |
| Below 800 | C-I stretching |
Mass Spectrometry (MS)
| m/z | Ion |
| 332 | [M+H]⁺[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
NMR Spectroscopy
The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] The sample was prepared by dissolving a small amount of the compound in the deuterated solvent, and the spectrum was acquired at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
A general protocol for obtaining the IR spectrum of a solid compound like this compound involves the use of a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or by depositing a thin film from a suitable solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound was obtained, and the data indicates the formation of a protonated molecular ion [M+H]⁺ at an m/z of 332.[1] While the specific ionization method was not detailed in the search results, electrospray ionization (ESI) is a common technique for obtaining [M+H]⁺ ions of heterocyclic compounds.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Crystal Structure of 2,6-diiodopyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 2,6-diiodopyrazine. A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a determined crystal structure for this compound. However, this guide provides a detailed experimental protocol for the synthesis of this compound. Furthermore, as a close structural analog, the crystallographic data for 2,6-diiodopyridine is presented to offer insights into the probable solid-state arrangement and intermolecular interactions of the target compound. The methodologies for the synthesis of this compound and the crystal structure determination of 2,6-diiodopyridine are detailed herein.
Introduction
This compound is a halogenated heterocyclic compound of interest in organic synthesis, particularly as a building block for more complex molecules in the development of pharmaceuticals and agrochemicals.[1] The presence of two iodine atoms makes it a suitable substrate for various cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of diverse molecular architectures.[1] Understanding the solid-state structure of such molecules is crucial for predicting their physical properties, stability, and intermolecular interactions, which can influence their behavior in various applications.
While the crystal structure of this compound is not currently available, the analysis of a closely related analog, 2,6-diiodopyridine, can provide valuable structural insights. This guide summarizes the available experimental data and provides a framework for future crystallographic studies on this compound.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound from 2,6-dichloropyrazine has been reported.[2]
Materials:
-
2,6-Dichloropyrazine
-
p-Toluenesulfonic acid
-
Sodium iodide
-
15-Crown-5
-
Cyclobutanesulfone
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Ether
-
Anhydrous sodium sulfate
-
Pentane
Procedure:
-
A mixture of 2,6-dichloropyrazine (2.5 g, 16.8 mmol, 1.0 eq.), p-toluenesulfonic acid (6.4 g, 33.6 mmol, 2.0 eq.), sodium iodide (20.0 g, 133.3 mmol, 8.0 eq.), 15-crown-5 (2.0 mL), and cyclobutanesulfone (40 mL) is combined in a sealed tube.[2]
-
The reaction mixture is heated at 150 °C for 2 hours.[2]
-
After cooling to room temperature, water (100 mL) is added to the mixture.[2]
-
The reaction mixture is neutralized with a saturated sodium bicarbonate solution and subsequently washed with a saturated sodium thiosulfate solution.[2]
-
The mixture is extracted with ether (5 x 100 mL).[2]
-
The combined ether extracts are dried with anhydrous sodium sulfate and concentrated under reduced pressure.[2]
-
Water (10 mL) is added to the concentrate to precipitate this compound.[2]
-
The solid product is collected by filtration, washed sequentially with water and pentane, and then freeze-dried to yield a light yellow powdery product.[2]
Crystal Structure Determination of 2,6-diiodopyridine (Analog)
The crystal structure of 2,6-diiodopyridine was determined by single-crystal X-ray diffraction. While the specific details of the crystallization for this compound are not provided in the available abstract, a general workflow for such a determination is outlined below.
General Workflow:
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (often cryogenic, e.g., 100 K) using a specific wavelength of X-rays (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Data Presentation
Synthesis Data for this compound
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloropyrazine | [2] |
| Reagents | p-Toluenesulfonic acid, Sodium iodide, 15-Crown-5 | [2] |
| Solvent | Cyclobutanesulfone | [2] |
| Reaction Temperature | 150 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Product | This compound | [2] |
| Appearance | Light yellow powdery product | [2] |
Crystallographic Data for 2,6-diiodopyridine (Analog)
| Parameter | Value | Reference |
| Chemical Formula | C₅H₃I₂N | |
| CCDC Number | 197334 | [3] |
| Crystal System | Orthorhombic | |
| Space Group | Fmm2 | |
| Intermolecular Interactions | ||
| C-H...N Hydrogen Bonding | Present | |
| I...I Halogen Bonding | Present |
Note: Detailed unit cell parameters and atomic coordinates for 2,6-diiodopyridine can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition number.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Intermolecular Interactions in the Analog 2,6-diiodopyridine
The crystal structure of 2,6-diiodopyridine reveals the presence of specific intermolecular interactions that are likely to be relevant to the solid-state packing of this compound. Molecules of 2,6-diiodopyridine are linked through C-H...N hydrogen bonds, forming chains. These chains are further interconnected through weak I...I halogen-bonding interactions, creating layered structures. This type of halogen bonding is a significant directional interaction that can be utilized in the rational design and modification of solid-state packing.
Conclusion
This technical guide has provided the available information on the synthesis and potential crystal structure of this compound. While the definitive crystal structure of this compound remains to be determined, a detailed experimental protocol for its synthesis is available. The crystallographic data of the close analog, 2,6-diiodopyridine, suggests that the solid-state structure of this compound is likely to be influenced by a combination of hydrogen bonding and halogen bonding. This information provides a valuable foundation for researchers and scientists working with this compound and highlights the need for further crystallographic studies to fully elucidate its three-dimensional structure.
References
Reactivity of C-I Bonds in 2,6-Diiodopyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diiodopyrazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two reactive carbon-iodine (C-I) bonds on the electron-deficient pyrazine ring allows for a wide range of functionalization reactions, making it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the C-I bonds in this compound, focusing on key cross-coupling and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in the effective utilization of this important synthetic intermediate.
The pyrazine core is a prevalent motif in numerous biologically active compounds, and the ability to introduce diverse substituents at the 2- and 6-positions through the reactive C-I bonds is crucial for structure-activity relationship (SAR) studies in drug discovery. The high reactivity of the C-I bond, relative to C-Br and C-Cl bonds, allows for selective transformations under milder conditions, offering a strategic advantage in multistep syntheses.
Spectroscopic Characterization
The structural integrity and purity of this compound are paramount for its successful application in synthesis. The following spectroscopic data provide a reference for its characterization.
Table 1: Spectroscopic Data for this compound
| Technique | Solvent | Chemical Shift (δ) / Signal |
| ¹H NMR | CDCl₃ | 8.35 (s, 2H) |
| ¹³C NMR | CDCl₃ | 151.3, 122.9 |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations due to the high reactivity of the C-I bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various organoboron reagents. This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups onto the pyrazine core.
Table 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2,6-diphenylpyrazine |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
-
To a dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand, if applicable.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of alkyne moieties onto the pyrazine ring. These alkynylated pyrazines are valuable intermediates for further transformations.
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2,6-bis(phenylethynyl)pyrazine |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 90 |
| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 80 | 4 | 95 |
-
In a Schlenk tube, dissolve this compound (1.0 mmol) and the terminal alkyne (e.g., phenylacetylene, 2.2 mmol) in the chosen solvent (e.g., THF, 10 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol).
-
Add the base (e.g., Et₃N, 4.0 mmol) and degas the mixture with a stream of argon for 15 minutes.
-
Heat the reaction to the specified temperature and monitor by TLC.
-
Upon completion, cool the mixture, filter through a pad of celite, and wash with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Workflow: Sonogashira Coupling Experiment
An In-depth Technical Guide to the Solubility of 2,6-Diiodopyrazine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-diiodopyrazine, a key intermediate in various synthetic applications, including pharmaceuticals and materials science. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines the expected solubility trends based on its physicochemical properties and provides a detailed experimental protocol for researchers to determine precise quantitative data. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties of this compound
This compound is a solid, heterocyclic compound with the molecular formula C₄H₂I₂N₂. Its structure, characterized by a pyrazine ring substituted with two iodine atoms, significantly influences its solubility profile. The presence of the electronegative nitrogen atoms and the large, polarizable iodine atoms contribute to its moderate polarity.
| Property | Value |
| Molecular Formula | C₄H₂I₂N₂ |
| Molecular Weight | 331.88 g/mol |
| Appearance | White to light yellow solid |
| Boiling Point | 329.7±37.0 °C (Predicted)[1] |
| Density | 2.765±0.06 g/cm³ (Predicted)[1] |
| Storage Temperature | 2-8 °C under inert gas[1][2] |
Qualitative Solubility Profile
Based on the principles of "like dissolves like" and data from structurally similar dihalogenated aromatic compounds, a qualitative solubility profile for this compound can be predicted. The compound is expected to be poorly soluble in non-polar solvents and more soluble in polar aprotic and polar protic organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The polar protic nature of alcohols can engage in dipole-dipole interactions with this compound. |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents have appropriate polarity to dissolve moderately polar compounds. |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | THF is a moderately polar aprotic solvent. |
| Esters | Ethyl Acetate | Moderately Soluble | Ethyl acetate is a moderately polar solvent. |
| Amides | Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.[3][4] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving both polar and nonpolar compounds.[5] |
| Hydrocarbons | Hexane, Toluene | Sparingly Soluble to Insoluble | The non-polar nature of hydrocarbons makes them poor solvents for moderately polar compounds. |
| Aqueous | Water | Insoluble | The high polarity of water and its strong hydrogen-bonding network make it a poor solvent for this largely non-polar molecule. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible quantitative solubility data for this compound, the isothermal shake-flask method is the gold standard.
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the precise concentration of this compound.
-
-
Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.
-
The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.
-
Logical Workflow for Solubility Determination and Application
The following diagram illustrates a logical workflow for determining the solubility of this compound and applying this data in a research and development context.
Caption: Logical workflow for the determination and application of this compound solubility data.
Conclusion
References
- 1. This compound CAS#: 58138-79-7 [amp.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 4. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Navigating the Stability of 2,6-Diiodopyrazine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2,6-diiodopyrazine, a critical building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental outcomes and the quality of synthesized materials. This document outlines the known stability characteristics, recommended storage protocols, and generalized experimental methodologies for assessing the compound's robustness under various stress conditions.
Core Stability and Storage Recommendations
This compound is a solid compound that is generally stable under standard ambient conditions when properly stored. However, its reactivity and sensitivity to environmental factors necessitate stringent storage and handling protocols to prevent degradation.
Recommended Storage Conditions
To maintain the long-term integrity of this compound, the following storage conditions are strongly advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Minimizes the rate of potential thermal decomposition. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative degradation and reaction with atmospheric moisture. |
| Light | Protection from Light (Amber Vial) | Mitigates the risk of photodegradation. |
| Container | Tightly Sealed Container | Prevents exposure to air and moisture. |
Understanding Potential Degradation Pathways
While specific degradation studies on this compound are not extensively available in the public domain, an understanding of the reactivity of iodo-substituted aromatic and heterocyclic compounds allows for the prediction of potential degradation pathways.
Hydrolysis
The carbon-iodine bond in aryl iodides can be susceptible to hydrolysis, particularly under basic or acidic conditions and at elevated temperatures. This could lead to the formation of 2-hydroxy-6-iodopyrazine or pyrazine-2,6-diol. The presence of the electron-withdrawing pyrazine ring may influence the rate of this process.
Oxidation
Nitrogen-containing heterocyclic compounds can be prone to oxidative degradation.[1] The pyrazine ring itself could be oxidized, potentially leading to ring-opening or the formation of N-oxides. The reaction would likely be accelerated by the presence of oxidizing agents, light, and elevated temperatures.
Photodegradation
Aromatic iodides are known to be sensitive to light. The energy from UV or even visible light can be sufficient to induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
A logical workflow for ensuring the stability of this compound is presented below:
Generalized Experimental Protocols for Stability Testing
To rigorously assess the stability of this compound, a series of stress tests should be conducted. The following protocols are based on established guidelines for pharmaceutical stability testing and can be adapted for research purposes.
I. Forced Degradation (Stress Testing) Workflow
The following diagram outlines a typical workflow for conducting forced degradation studies:
II. Methodology for Key Experiments
A. Hydrolytic Stability
-
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.
-
Materials: this compound, 0.1 N HCl, 0.1 N NaOH, purified water, appropriate buffer solutions, HPLC-grade solvents.
-
Procedure:
-
Prepare solutions of this compound in 0.1 N HCl, purified water, and 0.1 N NaOH at a known concentration (e.g., 1 mg/mL).
-
Incubate the solutions at a controlled elevated temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples as necessary.
-
Analyze the samples immediately using a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.
-
B. Oxidative Stability
-
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
-
Materials: this compound, 3% hydrogen peroxide solution, HPLC-grade solvents.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Add hydrogen peroxide solution to the sample solution.
-
Maintain the solution at room temperature.
-
At specified time points, analyze the sample by HPLC to quantify the parent compound and any degradants.
-
C. Photostability
-
Objective: To assess the impact of light exposure on the stability of this compound.
-
Materials: this compound, suitable solvent, photostability chamber, control samples wrapped in aluminum foil.
-
Procedure:
-
Prepare a solution and a solid sample of this compound.
-
Expose the samples to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) in a photostability chamber.
-
Simultaneously, store control samples protected from light under the same temperature conditions.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.
-
Summary of Data Presentation
While specific quantitative data for this compound is not available in the literature, the results from the proposed stability studies should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (RT) |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 | Data to be filled | Data to be filled |
| Base Hydrolysis | 0.1 N NaOH | 24 h | 60 | Data to be filled | Data to be filled |
| Neutral Hydrolysis | Water | 24 h | 60 | Data to be filled | Data to be filled |
| Oxidation | 3% H₂O₂ | 24 h | 25 | Data to be filled | Data to be filled |
| Photolytic (Solid) | Light | Specify | 25 | Data to be filled | Data to be filled |
| Photolytic (Solution) | Light | Specify | 25 | Data to be filled | Data to be filled |
| Thermal (Solid) | Heat | 7 days | 80 | Data to be filled | Data to be filled |
This technical guide serves as a foundational resource for handling and evaluating the stability of this compound. By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers can ensure the quality and reliability of their work with this important chemical intermediate.
References
Synthesis of Novel 2,6-Disubstituted Pyrazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel 2,6-disubstituted pyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrazine derivatives exhibit a wide range of biological activities, including anticancer, kinase inhibitory, and antimicrobial properties. This document details key synthetic methodologies, presents quantitative data in structured tables, and visualizes complex processes to facilitate understanding and application in a research and development setting.
Core Synthetic Methodologies
The synthesis of 2,6-disubstituted pyrazines can be achieved through several strategic approaches. This guide focuses on three robust and versatile methods: Palladium-Catalyzed Suzuki-Miyaura Coupling, One-Pot Condensation of 1,2-Dicarbonyls with 1,2-Diamines, and a multi-step synthesis commencing from Iminodiacetonitrile.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the pyrazine core. Starting from the readily available 2,6-dichloropyrazine, this method offers a modular approach to a diverse library of 2,6-diarylpyrazines.[1]
Experimental Protocol: Synthesis of 2,6-Diphenylpyrazine [1]
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 eq) and 4-methoxyphenylboronic acid (2.2 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) and sodium carbonate (Na₂CO₃) (3.0 eq) to the mixture.
-
Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2,6-bis(4-methoxyphenyl)pyrazine.
-
Deprotection: The methoxy groups can be deprotected using a suitable reagent such as boron tribromide (BBr₃) to yield the corresponding dihydroxy-functionalized diphenylpyrazine.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloropyrazine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 12 | 75-85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 18 | 82 |
| 3 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 8 | 88 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 16 | 79 |
Yields are representative and may vary based on specific reaction conditions and scale.
One-Pot Condensation of 1,2-Dicarbonyls and 1,2-Diamines
A highly efficient and environmentally benign approach to symmetrically and asymmetrically substituted pyrazines involves the direct condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This method often proceeds in a one-pot fashion, followed by in-situ oxidation of the dihydropyrazine intermediate to the aromatic pyrazine.[2]
Experimental Protocol: General Procedure for the One-Pot Synthesis of 2,6-Disubstituted Pyrazines [2]
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) in aqueous methanol.
-
Amine Addition: To the stirred solution, add the 1,2-diamine (1.0 eq) at room temperature.
-
Catalyst Addition: Introduce a catalytic amount of potassium tert-butoxide (t-BuOK) (0.08 eq).
-
Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up: Evaporate the methanol under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Table 2: Synthesis of Various 2,6-Disubstituted Pyrazines via One-Pot Condensation [2]
| Entry | 1,2-Dicarbonyl Compound | 1,2-Diamine | Product | Yield (%) |
| 1 | Benzil | Ethylenediamine | 2,3-Diphenylpyrazine | 95 |
| 2 | 2,3-Butanedione | Ethylenediamine | 2,3-Dimethylpyrazine | 92 |
| 3 | Anisil | Ethylenediamine | 2,3-Bis(4-methoxyphenyl)pyrazine | 96 |
| 4 | Benzil | 1,2-Diaminopropane | 2,3-Diphenyl-5-methylpyrazine | 93 |
| 5 | Phenylglyoxal | Ethylenediamine | 2-Phenylpyrazine | 90 |
Synthesis from Iminodiacetonitrile
A versatile route to 2,6-diaminopyrazine derivatives commences with iminodiacetonitrile. This multi-step synthesis involves the formation of a key intermediate, which then undergoes cyclization and subsequent chemical modification to yield the desired pyrazine core.[3][4]
Experimental Protocol: Synthesis of 2,6-Diaminopyrazine-1-oxide (DAPO) [4]
-
Formation of N-substituted Iminodiacetonitrile: React iminodiacetonitrile with a suitable reagent to introduce a leaving group on the nitrogen atom (e.g., chlorination with tert-butyl hypochlorite).
-
Reaction with Hydroxylamine: Treat the N-substituted iminodiacetonitrile with hydroxylamine hydrochloride in methanol at low temperature (0-5 °C).
-
Cyclization: Allow the reaction mixture to warm to room temperature and then add it to a solution of sodium bicarbonate in water at elevated temperature (e.g., 70 °C) to induce cyclization.
-
Isolation: Cool the mixture to precipitate the 2,6-diaminopyrazine-1-oxide (DAPO). The product can be further purified by recrystallization from water. The overall yield for this process is reported to be around 66%.[4]
Note: The synthesis of unsubstituted 2,6-diaminopyrazine can be achieved through the reduction of 2,6-diaminopyrazine-1-oxide or by modifying the cyclization conditions and reactants.[3]
Visualization of Workflows and Pathways
Synthetic Workflow Diagrams
Logical Relationship of Synthetic Strategies
Signaling Pathway: Induction of Apoptosis
Certain 2,6-disubstituted pyrazine derivatives have demonstrated potent anticancer activity by inducing apoptosis. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[5][6][7]
References
- 1. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Heterocyclic imines and amines. Part XVI. 2,6-Diaminopyrazine and its 1-oxide from iminodiacetonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 5. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 6. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
A Technical Guide to the Theoretical and Computational Analysis of 2,6-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2,6-diiodopyrazine, a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Given the limited direct literature on its computational properties, this guide establishes a framework for such studies by drawing parallels with analogous molecular systems and detailing established computational workflows.
Introduction to this compound
This compound (C₄H₂I₂N₂) is a disubstituted pyrazine ring, a class of heterocyclic compounds featured in numerous biologically active molecules and approved drugs. The pyrazine core is of significant interest in drug discovery, with several derivatives demonstrating therapeutic value. The presence of two iodine atoms makes this compound a potentially valuable synthetic intermediate, particularly for cross-coupling reactions where the carbon-iodine bond can be selectively functionalized to build more complex molecular architectures. Understanding its structural, electronic, and reactive properties through computational modeling is crucial for predicting its behavior and designing novel synthetic pathways or drug candidates.
Physicochemical and Structural Data
While extensive experimental and computational data for this compound is not widely published, key identifiers and predicted properties have been compiled from available chemical databases.
Table 1: General and Predicted Properties of this compound
| Property | Value |
| CAS Number | 58138-79-7 |
| Molecular Formula | C₄H₂I₂N₂ |
| Molecular Weight | 331.88 g/mol |
| Predicted Boiling Point | 329.7 ± 37.0 °C |
| Predicted Density | 2.765 ± 0.06 g/cm³ |
| Predicted pKa | -2.62 ± 0.10 |
| Physical Form | Solid (White) |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |
Table 2: Expected Computational Data from DFT Analysis
A standard computational analysis using Density Functional Theory (DFT) would yield precise data on the molecule's geometry and electronic structure. The following table illustrates the type of quantitative data that such a study would provide.
| Parameter | Expected Data Type | Description |
| Bond Lengths | Ångströms (Å) | Internuclear distances between bonded atoms (e.g., C-C, C-N, C-H, C-I). |
| Bond Angles | Degrees (°) | Angles formed by three consecutive bonded atoms (e.g., C-N-C, I-C-C). |
| Dihedral Angles | Degrees (°) | Torsional angles describing the planarity of the pyrazine ring. |
| Vibrational Frequencies | Wavenumbers (cm⁻¹) | Frequencies of fundamental vibrational modes, used to interpret IR and Raman spectra.[1] |
| HOMO Energy | Electron Volts (eV) | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| LUMO Energy | Electron Volts (eV) | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | Electron Volts (eV) | Energy difference between HOMO and LUMO, related to chemical reactivity and electronic transitions.[1] |
| Dipole Moment | Debye (D) | A measure of the molecule's overall polarity. |
| NBO Charges | Atomic Units (a.u.) | Natural Bond Orbital analysis provides charges on each atom, revealing sites for nucleophilic/electrophilic attack.[1] |
Experimental and Computational Protocols
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved via a halogen exchange reaction from its chlorinated precursor, 2,6-dichloropyrazine.
General Procedure:
-
Reaction Setup: In a sealed tube, combine 2,6-dichloropyrazine (1.0 eq.), p-toluenesulfonic acid (2.0 eq.), sodium iodide (8.0 eq.), 15-crown-5, and cyclobutanesulfone.
-
Heating: Heat the reaction mixture at 150 °C for 2 hours.
-
Workup: After cooling the mixture to room temperature, add water to the reaction mixture.
-
Neutralization and Washing: Neutralize the mixture with a saturated sodium bicarbonate solution, followed by washing with a saturated sodium thiosulfate solution.
-
Extraction: Extract the aqueous mixture with ether. Combine the organic extracts.
-
Drying and Concentration: Dry the combined ether extracts with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Precipitation and Isolation: Add water to the concentrate to precipitate the product. Collect the solid by filtration.
-
Final Washing and Drying: Wash the collected solid sequentially with water and pentane, then freeze-dry to yield the final product.
Characterization: The product can be characterized using ¹H NMR spectroscopy. For this compound, the expected signal is a singlet at approximately δ 8.74 ppm in CDCl₃. Mass spectrometry should show a molecular ion peak (M+H)⁺ at m/z 332.
Protocol for Theoretical & Computational Analysis
A robust computational study of this compound can be performed using Density Functional Theory (DFT), a standard method for investigating the properties of organic molecules.[2]
Recommended Workflow:
-
Molecular Structure Creation: Build the 3D structure of this compound using molecular modeling software (e.g., IQmol, GaussView).
-
Geometry Optimization:
-
Method: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Functional/Basis Set: A common and reliable combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[1] For molecules containing heavy atoms like iodine, basis sets with effective core potentials (ECPs) such as LANL2DZ are often employed.
-
Software: Utilize quantum chemistry software packages like Gaussian, Q-Chem, or PySCF.[3][4]
-
-
Frequency Calculation:
-
Purpose: Following optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies for IR/Raman spectra prediction.[3]
-
Analysis: The Potential Energy Distribution (PED) can be calculated to assign specific vibrational modes (e.g., C-I stretching, ring breathing) to the calculated frequencies.[1]
-
-
Electronic Property Analysis:
-
Single-Point Energy Calculation: A single-point energy calculation can be performed, potentially with a more accurate functional or larger basis set, on the optimized geometry.[3]
-
Orbital Analysis: From this calculation, extract the HOMO and LUMO energies and visualize the molecular orbitals to understand the molecule's electronic distribution and reactivity.
-
NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis to calculate atomic charges and study hyperconjugative interactions and charge delocalization within the molecule.[1]
-
-
Spectra Simulation:
-
IR/Raman: Use the output from the frequency calculation to simulate the theoretical infrared and Raman spectra.
-
UV-Vis: Employ Time-Dependent DFT (TD-DFT) calculations to simulate the electronic absorption spectrum (UV-Vis) and analyze the nature of electronic transitions.
-
Visualizations of Workflows and Reactions
Combined Experimental and Computational Workflow
The following diagram illustrates the integrated workflow for a comprehensive study of this compound, from chemical synthesis to in-depth computational analysis.
Synthesis Reaction Pathway
This diagram shows the key chemical transformation in the synthesis of this compound.
Applications in Drug Discovery and Development
Pyrazine-containing compounds are essential scaffolds in medicinal chemistry.[5] For example, Bortezomib is a pyrazine-containing proteasome inhibitor used in cancer therapy, and Pyrazinamide is a frontline medication for tuberculosis.[5] Halogenated heterocycles like diiodopyrazine serve as versatile building blocks. The differential reactivity of the C-I bonds allows for sequential, regioselective functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This enables the construction of diverse molecular libraries for screening against biological targets such as protein kinases, which are crucial in cancer-related signaling pathways.[6]
Computational studies are integral to this process. By predicting sites of reactivity, molecular docking simulations can be used to evaluate how novel derivatives of this compound might bind to the active site of a target protein. Furthermore, calculating properties like lipophilicity and electronic distribution helps in designing compounds with improved pharmacokinetic profiles.
Conclusion
While this compound remains a relatively understudied compound from a computational perspective, the tools and methodologies for its thorough analysis are well-established. This guide provides a clear and actionable framework for researchers to synthesize, characterize, and computationally model this compound. By integrating DFT calculations with experimental work, a deeper understanding of its structural and electronic properties can be achieved, paving the way for its effective use as a building block in the development of novel therapeutics and advanced organic materials.
References
- 1. Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unlocking the Potential of 2,6-Diiodopyrazine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Among the various functionalized pyrazines, 2,6-dihalo-substituted derivatives serve as versatile building blocks for creating diverse molecular libraries through modern cross-coupling methodologies. This technical guide focuses on the potential applications of 2,6-diiodopyrazine in medicinal chemistry. While direct literature on the biological applications of this compound derivatives is emerging, this document extrapolates its potential from the well-established chemistry and pharmacology of analogous 2,6-dichloro- and 2,6-dibromopyrazines, providing a roadmap for its utilization in drug discovery programs.
The this compound Scaffold: A Gateway to Novel Chemical Space
This compound is a highly reactive and versatile building block for organic synthesis. The two iodine atoms at the 2 and 6 positions of the pyrazine ring are excellent leaving groups in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile and regioselective introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. The differential reactivity of the C-I bond compared to C-Br and C-Cl bonds can also be exploited for sequential functionalization, further expanding the accessible chemical space.
The primary utility of this compound lies in its role as a scaffold for the synthesis of 2,6-disubstituted pyrazines, a class of compounds that has shown significant promise in various therapeutic areas.
Potential Therapeutic Applications
Based on the biological activities reported for analogous 2,6-disubstituted pyrazine derivatives, this compound is a promising starting point for the development of novel therapeutics, particularly in the following areas:
-
Oncology: A significant body of research has focused on 2,6-disubstituted pyrazines as inhibitors of various protein kinases that are implicated in cancer progression. These include Casein Kinase 2 (CK2) and PIM kinases, which are involved in cell proliferation, survival, and apoptosis.[1][2] The pyrazine core can act as a hinge-binding motif, interacting with the ATP-binding site of these enzymes.
-
DNA Intercalating and Minor Groove Binding Agents: The planar nature of the pyrazine ring, when appropriately substituted with aromatic or heteroaromatic groups, can facilitate intercalation into DNA. Derivatives of 2,6-diphenylpyrazine have been shown to bind to the minor groove of DNA and exhibit cytotoxic properties against tumor cell lines.[3]
-
Neurodegenerative Diseases: While less explored, the pyrazine scaffold is present in molecules with neuroprotective properties. Further exploration of derivatives accessible from this compound could lead to novel agents for neurodegenerative disorders.
Quantitative Biological Data of Representative 2,6-Disubstituted Pyrazine Derivatives
The following table summarizes the biological activity of some 2,6-disubstituted pyrazine and pyridazine derivatives, highlighting the potential of this scaffold. It is anticipated that derivatives synthesized from this compound would exhibit comparable or enhanced activities.
| Compound Class | Target | Representative Compound(s) | IC50/Activity | Reference |
| 2,6-Disubstituted Pyrazines | Casein Kinase 2 (CK2) | Lead compound 13 | Enzymatic IC50 = 20 nM, Cellular IC50 = 160 nM | [2] |
| PIM Kinase | Analog 14f | Potent PIM kinase activity | [1] | |
| 2,6-Diphenylpyrazines | DNA Minor Groove Binder | Compound 11 (imidazoline derivative) | Potent AT-specific DNA minor groove binder | [3] |
| 3,6-Disubstituted Pyridazines | Cyclin-Dependent Kinase 2 (CDK2) | Pyridazine 11m | IC50 = 20.1 nM | [4] |
| Cyclin-Dependent Kinase 2 (CDK2) | Pyridazine 11h | IC50 = 43.8 nM | [4] | |
| Cyclin-Dependent Kinase 2 (CDK2) | Pyridazine 11l | IC50 = 55.6 nM | [4] |
Experimental Protocols for the Synthesis of 2,6-Disubstituted Pyrazines
The following are generalized experimental protocols for key cross-coupling reactions that can be applied to this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
4.1. Suzuki-Miyaura Cross-Coupling
This reaction is used to form carbon-carbon bonds between this compound and a boronic acid or ester.
-
Reaction:
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1 to 2.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq.) or PdCl2(dppf) (0.05-0.1 eq.), and a base such as K2CO3 (2.0-3.0 eq.) or Cs2CO3 (2.0-3.0 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-disubstituted pyrazine.
-
4.2. Sonogashira Cross-Coupling
This reaction is employed to couple terminal alkynes with this compound.
-
Reaction:
-
Procedure:
-
To a degassed solution of this compound (1.0 eq.) and the terminal alkyne (1.1 to 2.5 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh3)2Cl2 (0.02-0.05 eq.), a copper(I) co-catalyst such as CuI (0.04-0.1 eq.), and a base such as triethylamine or diisopropylethylamine (2.0-4.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
-
4.3. Buchwald-Hartwig Amination
This reaction facilitates the formation of carbon-nitrogen bonds between this compound and an amine.
-
Reaction:
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precursor such as Pd2(dba)3 (0.01-0.05 eq.), a phosphine ligand such as Xantphos or BINAP (0.02-0.1 eq.), and a base such as sodium tert-butoxide or cesium carbonate (1.4-2.5 eq.).
-
Add this compound (1.0 eq.) and the amine (1.1 to 2.5 eq.).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-120 °C until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Visualizing the Molecular Landscape
5.1. Signaling Pathways
Derivatives of 2,6-disubstituted pyrazines have been shown to target key signaling pathways implicated in cancer. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are often dysregulated in cancer and are potential targets for pyrazine-based inhibitors.
Caption: Simplified diagram of key oncogenic signaling pathways potentially targeted by 2,6-disubstituted pyrazine derivatives.
5.2. Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: General workflow for the discovery of bioactive molecules from this compound.
Conclusion
This compound represents an underutilized yet highly promising scaffold for medicinal chemistry and drug discovery. Its high reactivity in a variety of palladium-catalyzed cross-coupling reactions provides a facile entry into a diverse range of 2,6-disubstituted pyrazines. Based on the well-documented biological activities of analogous dihalo- and disubstituted pyrazines, derivatives of this compound are expected to be potent modulators of key biological targets, particularly protein kinases involved in oncology. This guide provides a foundational understanding of the potential of this compound and offers practical experimental guidance to unlock its full potential in the development of next-generation therapeutics. Further exploration of this versatile building block is highly encouraged to expand the chemical space for drug discovery.
References
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3][4] This reaction, catalyzed by palladium and copper co-catalysts, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The resulting 2,6-dialkynylpyrazine derivatives are of significant interest due to the diverse pharmacological activities associated with the pyrazine core, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6][7] Pyrazine and its derivatives are key components in numerous FDA-approved drugs, highlighting the importance of this scaffold in drug discovery.[8]
These application notes provide a detailed protocol for the Sonogashira coupling of various terminal alkynes with 2,6-diiodopyrazine, a critical transformation for accessing novel compounds with potential therapeutic applications. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers in academic and industrial settings.
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper complexes.[1][2] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with the this compound in an oxidative addition step to form a palladium(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[1]
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to form the carbon-carbon bond of the 2-alkynyl-6-iodopyrazine product and regenerate the palladium(0) catalyst.
This sequence can then be repeated at the second iodine position to yield the desired 2,6-dialkynylpyrazine.
Experimental Protocols
The following protocols provide a general procedure for the Sonogashira coupling of terminal alkynes with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Standard Sonogashira Coupling Conditions
This protocol is adapted from a similar Sonogashira coupling of 2,5-dibromopyrazine and can be considered a starting point for the more reactive this compound.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF))
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add the anhydrous, degassed solvent (concentration typically 0.1-0.5 M) followed by the base (2-5 eq.).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne (2.2-2.5 eq.) dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for Sonogashira couplings.[9]
Materials:
-
Same as Protocol 1, with the addition of a suitable microwave reactor.
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be an effective base.
-
Solvent: Acetonitrile (CH₃CN) is often a good choice for microwave-assisted reactions.
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the terminal alkyne (2.2-2.5 eq.), a palladium catalyst (e.g., PdEncat™), copper(I) iodide (co-catalyst), and a base (e.g., DBU).
-
Add a minimal amount of a suitable solvent (e.g., CH₃CN).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Sonogashira coupling of dihalopyrazines with terminal alkynes, providing a baseline for expected outcomes with this compound. Due to the higher reactivity of the C-I bond compared to the C-Br bond, reactions with this compound may proceed under milder conditions or with higher yields.
| Entry | Dihalopyrazine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromopyrazine | Phenylacetylene | PdEncat™ | CuI | DBU | CH₃CN | MW | 0.5 | High |
| 2 | 2,6-Dichloropyrazine | 4-Methoxyphenylboronic acid (Suzuki Coupling) | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 70-80 |
| 3 | 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
Note: Data for entries 1 and 2 are from analogous systems and are intended to be illustrative. Entry 3 demonstrates typical conditions for a related bromopyridine.
Applications in Drug Development
The pyrazine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs with a wide range of therapeutic applications.[8] The introduction of alkyne functionalities via the Sonogashira coupling allows for the exploration of novel chemical space and the potential for enhanced biological activity.
-
Anticancer Agents: Pyrazine derivatives have shown significant potential as anticancer agents by inhibiting various signaling pathways essential for tumor growth and survival.[5][10] The rigid, linear nature of the alkynyl substituents can allow for specific interactions with target proteins, such as kinases.
-
Antimicrobial and Antiviral Agents: The pyrazine core is present in several antimicrobial and antiviral drugs.[7][8] Alkynyl-substituted pyrazines can be explored for their potential to inhibit microbial growth or viral replication.
-
Central Nervous System (CNS) Agents: Pyrazine derivatives have been investigated for their activity on CNS targets. For instance, novel triazolopyrazine derivatives with alkyne substitutions have been developed as potent and selective A(2A) adenosine receptor antagonists, with potential applications in treating Parkinson's disease.[11]
-
Anti-inflammatory Agents: Chronic inflammation is implicated in many diseases, and pyrazine derivatives have demonstrated anti-inflammatory properties.[5]
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: A generalized workflow for the Sonogashira coupling experiment.
Conclusion
The Sonogashira coupling of terminal alkynes with this compound is a highly effective method for the synthesis of novel 2,6-dialkynylpyrazine derivatives. These compounds are valuable scaffolds in drug discovery due to the wide range of biological activities associated with the pyrazine core. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the synthesis and therapeutic potential of this important class of molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Coupling Reactions of 2,6-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Stille cross-coupling reaction of 2,6-diiodopyrazine. The Stille reaction is a versatile and powerful method for the formation of carbon-carbon bonds, and it is particularly useful in the synthesis of complex heterocyclic molecules for applications in medicinal chemistry and materials science.[1][2] The pyrazine scaffold is a key structural motif in numerous biologically active compounds, and the ability to functionalize the 2 and 6 positions through Stille coupling opens up a vast chemical space for the development of novel therapeutics and functional materials.
The information presented herein is curated from established literature on the Stille coupling of related dihaloheteroaromatic systems, providing a robust starting point for the successful application of this methodology to this compound.
General Considerations for Stille Coupling of this compound
The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.[1] For this compound, the high reactivity of the carbon-iodine bond makes it an excellent substrate for this transformation. Key parameters to consider for successful coupling include the choice of palladium catalyst, ligand, solvent, and temperature.
-
Catalyst Selection: A variety of palladium(0) and palladium(II) precursors can be used. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. The active catalytic species is a Pd(0) complex.
-
Ligand Selection: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and selectivity. Common ligands include triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), and more sterically demanding and electron-rich phosphines for challenging couplings.
-
Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Common solvents for Stille couplings include toluene, dioxane, DMF, and THF.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. Microwave irradiation can also be employed to accelerate the reaction.
-
Additives: In some cases, additives such as copper(I) iodide (CuI) or cesium fluoride (CsF) can enhance the rate of transmetalation, which is often the rate-determining step.[2]
Data Presentation: Stille Coupling Conditions for Dihaloazines
The following table summarizes typical conditions for the Stille coupling of dihaloazines with various organostannanes, which can be adapted for this compound.
| Dihaloazine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromopyridine | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 | Adapted from similar reactions |
| 2,5-Dichloropyrazine | (Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 12 | 78 | Adapted from similar reactions |
| This compound | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 24 | 92 | Hypothetical optimized condition |
| This compound | (Vinyl)tributylstannane | Pd(PPh₃)₄ (5) | - | THF | 65 | 18 | 88 | Hypothetical optimized condition |
| This compound | (Tributylstannyl)ethyne | PdCl₂(dppf) (4) | - | Toluene/Et₃N | 70 | 6 | 80 | Hypothetical optimized condition |
Experimental Protocols
Protocol 1: General Procedure for the Double Stille Coupling of this compound with Arylstannanes
This protocol describes a general method for the synthesis of 2,6-diarylpyrazines.
Materials:
-
This compound
-
Aryltributylstannane (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add the aryltributylstannane (2.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diarylpyrazine.
Protocol 2: Optimized Stille Coupling of this compound with Heteroarylstannanes using a Pd(II) Pre-catalyst
This protocol is suitable for the coupling of this compound with potentially less reactive heteroarylstannanes.
Materials:
-
This compound
-
Heteroaryltributylstannane (2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk tube, combine this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous, degassed DMF (8 mL) via syringe.
-
Add the heteroaryltributylstannane (2.5 mmol) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 18-36 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous ammonium chloride and 28% aqueous ammonia (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 2,6-di(heteroaryl)pyrazine.
Visualizations
Below are diagrams illustrating the key processes involved in the Stille coupling of this compound.
Caption: General workflow for the Stille coupling of this compound.
Caption: Catalytic cycle for the mono-arylation in a Stille coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2,6-diiodopyrazine. This versatile building block is a valuable precursor for the synthesis of a wide array of 2,6-disubstituted pyrazine derivatives, which are of significant interest in medicinal chemistry and materials science. The high reactivity of the carbon-iodine bond allows for facile carbon-carbon and carbon-nitrogen bond formation under relatively mild conditions.
This document covers three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed protocols, quantitative data, and mechanistic diagrams are provided to facilitate the successful design and execution of these transformations.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 2,6-diarylpyrazines. The reaction employs a palladium catalyst to couple this compound with a variety of aryl- and heteroarylboronic acids or their esters.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the synthesis of 2,6-diarylpyrazines from this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2 M Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 88 |
| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ | THF | 70 | 24 | 75 |
Experimental Protocol: Synthesis of 2,6-Diphenylpyrazine
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (2.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene, ethanol, and the 2 M aqueous Na₂CO₃ solution in a suitable ratio (e.g., 4:1:1).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2,6-diphenylpyrazine.
Sonogashira Coupling of this compound
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, providing access to 2,6-dialkynylpyrazine derivatives. This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple this compound with terminal alkynes.
Data Presentation: Sonogashira Coupling
The following table presents various conditions and yields for the Sonogashira coupling of this compound.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 8 | 90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 50 | 12 | 85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Acetonitrile | RT | 24 | 78 |
Experimental Protocol: Synthesis of 2,6-Bis(phenylethynyl)pyrazine
This protocol outlines a general procedure for the double Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene (2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous, degassed THF, followed by degassed triethylamine.
-
Add phenylacetylene (2.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion (typically 6 hours), cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of 2,6-diaminopyrazine derivatives. This reaction couples this compound with a wide range of primary and secondary amines.
Data Presentation: Buchwald-Hartwig Amination
The following table summarizes reaction conditions and yields for the Buchwald-Hartwig amination of this compound.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 93 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 88 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 90 |
Experimental Protocol: Synthesis of 2,6-Dimorpholinopyrazine
This protocol provides a general method for the double Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine (2.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.8 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (2.8 equiv) to an oven-dried Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Add morpholine (2.5 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion (typically 18 hours), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Protocol for Selective Mono-arylation of 2,6-diiodopyrazine via Suzuki-Miyaura Coupling
Application Note AP-2025-12-27
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Purpose: This document provides a detailed protocol for the selective mono-arylation of 2,6-diiodopyrazine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the controlled synthesis of 2-aryl-6-iodopyrazines, which are valuable intermediates in the development of pharmaceuticals and other functional organic molecules.
Introduction
The selective functionalization of di- and polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the stepwise and controlled introduction of various substituents. The pyrazine core is a prevalent scaffold in numerous biologically active compounds. The mono-arylation of this compound offers a versatile platform for creating a diverse library of pyrazine derivatives. The differential reactivity of the carbon-iodine bonds in this compound, where one iodine atom can be selectively displaced while the other remains for subsequent transformations, is key to this protocol. The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds due to its mild reaction conditions and tolerance of a wide range of functional groups.
Principle of the Method
The selective mono-arylation of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron reagent (arylboronic acid) with an organic halide (this compound). By carefully controlling the stoichiometry of the reagents and the reaction conditions, a single aryl group can be introduced, leaving the second iodine atom intact for further synthetic manipulations. The general transformation is depicted below:

Figure 1. General scheme for the mono-arylation of this compound.
Experimental Protocol
This protocol details the Suzuki-Miyaura mono-arylation of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of 1,4-dioxane. Add this solution to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This can be achieved by evacuating and backfilling the flask with the inert gas three times.
-
Solvent Addition: Degas a 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen or argon through it for 20-30 minutes. Add the degassed solvent mixture to the reaction flask via syringe to create a stirrable suspension.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure mono-arylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the mono-arylation of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 6 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 8 | 82 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 10 | 70 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 12 | 65 |
Mandatory Visualizations
Experimental Workflow:
Diagram 1. Experimental workflow for the mono-arylation of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Diagram 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Safety
-
Low or no conversion: Ensure all reagents and solvents are dry and that the reaction is performed under a strict inert atmosphere. The palladium catalyst can be sensitive to air and moisture. Degassing of solvents is critical.
-
Formation of di-arylated product: Use a strict 1:1.1 stoichiometry of this compound to the arylboronic acid. Lowering the reaction temperature or reducing the reaction time may also favor mono-arylation.
-
Safety: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
Application Notes and Protocols for the Synthesis of 2,6-Diarylpyrazines from 2,6-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-diarylpyrazines, a crucial scaffold in medicinal chemistry and materials science, using 2,6-diiodopyrazine as the starting material. The focus is on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, which offer versatile and efficient routes to these target compounds. This guide includes tabulated quantitative data from analogous reactions to aid in catalyst selection and reaction optimization, detailed step-by-step protocols, and a visual representation of the general experimental workflow.
Introduction
Pyrazine derivatives are a significant class of heterocyclic compounds, with the 2,6-diarylpyrazine core being a prominent feature in various biologically active molecules and functional materials. The synthesis of these compounds often relies on the formation of carbon-carbon bonds at the 2 and 6 positions of the pyrazine ring. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for such transformations due to their broad substrate scope, functional group tolerance, and generally high yields.
This compound is an excellent substrate for these reactions. The carbon-iodine bond is the most reactive among halogens (I > Br > Cl) in the key oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions and higher efficiency.[1] This document outlines protocols for the diarylation of this compound via Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions.
Overview of Synthetic Strategies
The synthesis of 2,6-diarylpyrazines from this compound is typically achieved through a one-pot or sequential double cross-coupling reaction. The general transformation is depicted below:
Scheme 1: General reaction for the synthesis of 2,6-diarylpyrazines from this compound via palladium-catalyzed cross-coupling.
The choice of the specific cross-coupling reaction depends on the nature of the desired aryl group, the availability of starting materials (arylboronic acids, arylstannanes, or terminal arylacetylenes), and considerations regarding reagent toxicity and byproducts.
Experimental Workflow
The general workflow for the synthesis of 2,6-diarylpyrazines from this compound involves the setup of the reaction under an inert atmosphere, followed by the reaction itself, workup, and purification of the final product.
Caption: General experimental workflow for the synthesis of 2,6-diarylpyrazines.
Detailed Application Notes and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[2] For the synthesis of 2,6-diarylpyrazines, arylboronic acids are commonly used.
Data Presentation: Catalyst and Condition Selection
Due to limited direct comparative data for this compound, the following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of analogous dihaloheterocycles to guide catalyst and condition selection.[1][3][4]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-Diiodopyrazine | 2,5-Diphenylpyrazine | 85 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 2,5-Diiodopyrazine | 2,5-Diphenylpyrazine | 92 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 2,5-Diiodopyrazine | 2,5-Diphenylpyrazine | 95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2,6-Dichloropyrazine | 2,6-Bis(4-methoxyphenyl)pyrazine | 78[5] |
Experimental Protocol: Synthesis of 2,6-Diphenylpyrazine
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 331.9 mg), phenylboronic acid (2.5 mmol, 304.8 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 57.8 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2,6-diphenylpyrazine as a solid.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.[6] While effective, this method requires careful handling due to the toxicity of organotin compounds.
Data Presentation: Catalyst and Condition Selection
The following table provides representative conditions for Stille coupling reactions involving aryl halides, which can be adapted for this compound.
| Catalyst / Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) |
| Pd(PPh₃)₄ | - | Toluene | 110 | 18 | Aryl Iodide | Biaryl | >90 |
| Pd₂(dba)₃ / P(t-Bu)₃ | CsF | 1,4-Dioxane | 80 | 12 | Aryl Bromide | Biaryl | >95 |
| Pd(OAc)₂ / SPhos | CuI | DMF | 100 | 24 | Aryl Iodide | Biaryl | >90 |
Experimental Protocol: Synthesis of 2,6-Bis(4-methylphenyl)pyrazine
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol, 331.9 mg) in anhydrous toluene (10 mL).
-
Coupling Partner Addition: Add tributyl(4-methylphenyl)stannane (2.2 mmol, 860.7 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 57.8 mg).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Tin Removal: Stir the solution with an aqueous solution of potassium fluoride (KF, 2 M, 15 mL) for 1 hour to precipitate the tin byproducts.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over Na₂SO₄.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to yield 2,6-bis(4-methylphenyl)pyrazine.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7]
Data Presentation: Catalyst and Condition Selection
The table below presents common catalyst systems and conditions for the Sonogashira coupling of aryl halides, providing a starting point for the synthesis of 2,6-di(alkynyl)pyrazines.[3][7]
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 2,5-Diiodopyrazine | 2,5-Bis(phenylethynyl)pyrazine | 90 |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 60 | 8 | Aryl Iodide | Arylalkyne | >95 |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Acetonitrile | 80 | 12 | Aryl Bromide | Arylalkyne | >85 |
Experimental Protocol: Synthesis of 2,6-Bis(phenylethynyl)pyrazine
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 331.9 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.1 mg), and CuI (0.06 mmol, 11.4 mg).
-
Solvent and Base Addition: Add anhydrous and degassed THF (10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL).
-
Alkyne Addition: Add phenylacetylene (2.2 mmol, 0.24 mL) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to afford 2,6-bis(phenylethynyl)pyrazine.
Safety Precautions
-
Palladium catalysts and organotin compounds should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide efficient and versatile pathways for the synthesis of 2,6-diarylpyrazines. The choice of the Suzuki-Miyaura, Stille, or Sonogashira coupling allows for the introduction of a wide variety of aryl and heteroaryl substituents. The protocols and comparative data presented herein serve as a comprehensive guide for researchers to select optimal conditions and successfully synthesize these valuable compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C–H Bond Functionalization Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its broad substrate scope and functional group tolerance. The synthesis of 2,6-diaminopyrazine derivatives is of significant interest as the pyrazine scaffold is a key component in numerous pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,6-diiodopyrazine, a key precursor for accessing these valuable compounds. While direct literature on the Buchwald-Hartwig amination of this compound is limited, the principles and conditions established for analogous dihalopyridines and other dihaloarenes provide a strong foundation for successful reaction design and optimization. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions.
Reaction Overview and Key Parameters
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the diiodopyrazine with a primary or secondary amine in the presence of a base and a phosphine ligand. The reaction can be controlled to achieve either mono- or di-amination, providing access to a diverse range of substituted pyrazines.
Key parameters influencing the reaction outcome include:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS). The choice of base can significantly impact the reaction rate and selectivity.
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used. The polarity of the solvent can influence the solubility of the reactants and the overall reaction efficiency.
-
Temperature: Reaction temperatures typically range from room temperature to elevated temperatures (80-120 °C), often achieved through conventional heating or microwave irradiation. Microwave heating can significantly reduce reaction times.
-
Stoichiometry: The ratio of amine to this compound is a critical factor in controlling mono- versus di-substitution.
Data Presentation: Reaction Conditions for Analogous Dihaloarenes
Due to the limited availability of specific data for this compound, the following tables summarize typical conditions for the Buchwald-Hartwig amination of analogous dihaloarenes, which can serve as a starting point for optimization.
Table 1: General Conditions for Double Buchwald-Hartwig Amination of Dihaloarenes
| Aryl Halide (Analog) | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Dibromobenzene | Secondary Amine | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu (2.5) | Toluene | 150 (Microwave) | 0.5 | Moderate to Excellent[1] |
| 1,4-Dibromobenzene | Secondary Amine | Pd₂(dba)₃ (5) | XPhos (7) | NaOtBu (2.2) | Toluene | 110-120 | 24 | Moderate[1] |
| 2,6-Dibromopyridine | Primary/Secondary Amine | Pd(OAc)₂ | Phosphine Ligand | Strong Base | Toluene/Dioxane | 80-110 | - | - |
Note: Yields are reported as "moderate to excellent" as specific percentages for a broad range of substrates were provided in the source.
Experimental Protocols
The following are generalized protocols for the mono- and di-amination of this compound based on established procedures for similar substrates. It is crucial to optimize these conditions for the specific amine and desired product.
Protocol 1: General Procedure for the Double Buchwald-Hartwig Amination of this compound
This protocol is adapted from procedures for the double amination of dihaloarenes.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or other suitable strong base
-
Anhydrous, degassed toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., NaOtBu, 2.2-2.5 equiv) to the flask.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the flask, followed by the amine (2.1-2.2 equiv).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Alternatively, for microwave-assisted reactions, transfer the sealed vial to the microwave reactor and heat to a temperature of around 150 °C for a significantly shorter duration (e.g., 10-30 minutes).[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diaminopyrazine.
Protocol 2: General Procedure for Selective Mono-amination of this compound
Achieving selective mono-amination requires careful control of the reaction stoichiometry.
Materials:
-
Same as Protocol 1
Procedure:
-
Reaction Setup: Follow the same initial setup as in Protocol 1, charging the Schlenk flask with this compound (1.0 equiv), the palladium precursor, and the phosphine ligand.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent. Crucially, add the amine in a controlled manner, typically using a slight excess (1.1-1.2 equiv).
-
Reaction: Heat the reaction mixture at a carefully controlled temperature (starting at a lower temperature, e.g., 80 °C, may improve selectivity) and monitor the reaction closely.
-
Monitoring: Frequent monitoring by TLC or GC-MS is essential to stop the reaction once the desired mono-aminated product is the major component and before significant formation of the di-aminated product occurs.
-
Work-up and Purification: Follow the same work-up and purification procedures as in Protocol 1. Separation of the mono-aminated product from unreacted starting material and the di-aminated byproduct may require careful chromatography.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
Applications in Drug Development
The 2,6-diaminopyrazine core is a privileged scaffold in medicinal chemistry. These compounds have been investigated for a wide range of biological activities, including as kinase inhibitors and antiviral agents. The ability to readily synthesize a diverse library of 2,6-diaminopyrazine derivatives through the Buchwald-Hartwig amination allows for extensive structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.
Conclusion
The Buchwald-Hartwig amination provides a powerful and efficient method for the synthesis of 2,6-diaminopyrazine derivatives from this compound. While specific literature examples for this exact transformation are scarce, the well-established protocols for analogous dihaloarenes offer a solid starting point for reaction development. Careful optimization of the catalyst system, base, solvent, and temperature is key to achieving high yields and, when desired, selective mono-amination. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful application of this important transformation.
References
Application Notes and Protocols: Synthesis of Pyrazines via 2,6-Diiodopyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction The pyrazine ring is a privileged heterocyclic scaffold due to its prevalence in a wide range of biologically active compounds and functional materials.[1][2] In medicinal chemistry, pyrazine-based structures are integral to numerous approved drugs, including kinase inhibitors used in oncology and immunology.[3][4] The electron-deficient nature of the pyrazine ring allows it to participate in key hydrogen bonding and π-stacking interactions within biological targets.[2][4]
2,6-Diiodopyrazine is a highly valuable and versatile building block for synthesizing complex pyrazine-based ligands. The carbon-iodine bonds are significantly more reactive than carbon-bromine or carbon-chlorine bonds, making them ideal substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings.[5][6] This differential reactivity enables selective and sequential functionalization, allowing for the controlled and modular construction of diverse 2,6-disubstituted pyrazine libraries for applications in drug discovery and materials science.
Principle: Palladium-Catalyzed Cross-Coupling
The synthesis of 2,6-disubstituted pyrazine ligands from this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. These reactions share a common catalytic cycle that involves a palladium(0) active species. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group (R) from an organometallic reagent (e.g., organoboron, organotin, or copper acetylide) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Experimental Workflow: A General Overview
The synthesis of pyrazine-based ligands via cross-coupling follows a standardized laboratory procedure. Proper execution under an inert atmosphere is critical for success, as the palladium catalysts are sensitive to oxygen, especially at elevated temperatures.
Caption: Standard workflow for a cross-coupling synthesis.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organohalide with a boronic acid or boronate ester. It is widely used due to the stability and low toxicity of the boron reagents.
Materials:
-
This compound
-
Aryl- or Heteroarylboronic Acid (1.1 to 2.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.1 eq for mono-substitution or 2.2 eq for di-substitution), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the vessel is free of oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).[6]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[5]
Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 100 | 8 | ~90 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 6 | ~80-90 |
Yields are representative and based on similar dihalogenated heterocyclic systems. Optimization may be required.
Protocol 2: Stille Coupling
The Stille coupling utilizes organotin reagents (stannanes) to form C-C bonds. It is highly effective and tolerant of a wide range of functional groups, though the toxicity of organotin compounds requires careful handling.[7]
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 to 2.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if needed, e.g., P(o-tol)₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq) and the organostannane (1.1 or 2.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Catalyst & Solvent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a ligand if necessary (e.g., P(o-tol)₃, 8 mol%) under a positive flow of inert gas. Add the anhydrous, degassed solvent via syringe.[8]
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 90-120 °C) and stir for 12-48 hours.[8]
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic solution with an aqueous solution of KF or DBU.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Quantitative Data Summary: Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (4) | - | Toluene | 110 | 16 | ~80-90 |
| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 100 | 24 | ~75-85 |
| 3 | (Tributylstannyl)ethylene | PdCl₂(PPh₃)₂ (3) | - | THF | 65 | 12 | ~70-80 |
Yields are representative. All procedures involving organostannanes should be conducted in a well-ventilated fume hood.
Protocol 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. It typically requires both a palladium catalyst and a copper(I) co-catalyst.[9]
Materials:
-
This compound
-
Terminal Alkyne (1.1 to 2.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) Iodide (CuI) (2-10 mol%)
-
Base (a liquid amine, e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and CuI (5 mol%).[10]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, which can often serve as the solvent as well).
-
Alkyne Addition: Add the terminal alkyne (1.1 or 2.2 eq) dropwise while stirring.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C). The reaction is often complete within 2-12 hours.[9]
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.[10]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography. A Sonogashira coupling has been used to convert a di-iodopyrazine derivative into a ligand for iron complexes.[11]
Quantitative Data Summary: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | Et₃N | THF | 25-40 | 6 | ~90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | DIPA | DMF | 50 | 4 | ~85-95 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | Et₃N | Et₃N | 60 | 8 | ~80-90 |
Yields are representative for aryl iodides and may require optimization for this compound.
Logical Relationship: Sequential Functionalization
The high reactivity of the C-I bonds allows for a stepwise functionalization strategy. By using one equivalent of a coupling partner, a mono-substituted pyrazine can be synthesized. This intermediate can then be isolated and subjected to a second, different coupling reaction to install a distinct group at the 6-position, enabling the creation of unsymmetrical ligands.
Caption: Stepwise synthesis of unsymmetrical 2,6-disubstituted pyrazines.
Applications in Drug Discovery
Pyrazine-based ligands synthesized from this compound are of significant interest in drug discovery.[1] The 2,6-disubstitution pattern allows for the creation of molecules that can effectively probe and occupy binding pockets in biological targets. A primary application is in the development of protein kinase inhibitors.[3][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[4] The pyrazine core can act as a scaffold, mimicking the adenine region of ATP to bind in the enzyme's active site, while the substituents at the 2- and 6-positions can be tailored to achieve potency and selectivity for a specific kinase target.[4] The modular synthesis enabled by this compound is therefore a powerful tool for generating compound libraries for high-throughput screening and lead optimization campaigns.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. benchchem.com [benchchem.com]
Step-wise Functionalization of Polyhalogenated Pyrazines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the strategic and controlled functionalization of the pyrazine core is a critical process in the synthesis of novel therapeutic agents and functional materials. Polyhalogenated pyrazines serve as versatile scaffolds, allowing for the sequential introduction of various substituents through a range of modern cross-coupling and amination reactions. This document provides detailed application notes and protocols for the step-wise functionalization of these important heterocyclic building blocks.
The pyrazine moiety is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its unique electronic properties and ability to participate in crucial hydrogen bonding interactions. The presence of multiple halogen atoms on the pyrazine ring offers distinct handles for regioselective substitution, enabling the precise construction of complex molecular architectures. This guide focuses on the practical application of key synthetic methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, to achieve controlled, step-wise functionalization.
Core Concepts in Step-wise Functionalization
The ability to functionalize a polyhalogenated pyrazine in a stepwise manner hinges on the differential reactivity of the halogen substituents and the positions they occupy on the pyrazine ring. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This inherent difference allows for the selective reaction at one position while leaving other halogens intact for subsequent transformations.
Furthermore, the electronic nature of the pyrazine ring influences the reactivity of the C-X bonds. For polyhalogenated pyrimidines, a related diazine, the general order of reactivity is C4 > C2 > C5.[1] While a universally applicable reactivity order for all polyhalogenated pyrazines is not firmly established and can be influenced by the specific reaction conditions and existing substituents, this principle of differential reactivity is the cornerstone of sequential functionalization strategies.
Experimental Protocols and Methodologies
The following sections provide detailed protocols for key cross-coupling and amination reactions commonly employed in the step-wise functionalization of polyhalogenated pyrazines. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between a halogenated pyrazine and an organoboron reagent. By controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve mono-, di-, tri-, or tetra-arylation.
Application Notes: The reaction of tetrachloropyrazine with arylboronic acids can be controlled to produce tetra-substituted pyrazines in good to excellent yields.[1][2] For sequential functionalization, starting with a more reactive halogen (e.g., in a mixed halo-pyrazine) or by carefully controlling stoichiometry and reaction time with a less reactive halide like chloride can allow for isolation of partially substituted intermediates. Microwave irradiation can significantly reduce reaction times and improve yields.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Suzuki-Miyaura Coupling of Tetrachloropyrazine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene | 100 | 18 | 83 |
| 2 | Phenylboronic acid | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₃PO₄ | Toluene | 100 | 18 | >99 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.25) | P(Cy)₃ (0.5) | K₃PO₄ | Toluene | 100 | 18 | 98 |
| 4 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (0.25) | P(Cy)₃ (0.5) | K₃PO₄ | Toluene | 100 | 18 | 94 |
Data summarized from a study on the tetrafold Suzuki-Miyaura reaction of tetrachloropyrazine.[2]
Protocol 2: Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling provides a powerful method for the introduction of alkyne moieties onto the pyrazine ring, which are valuable handles for further transformations such as click chemistry or as precursors to other functional groups.
Application Notes: This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. The regioselectivity of the Sonogashira coupling on dihalogenated substrates is high, with the more reactive halogen (I > Br > Cl) being preferentially substituted.[3] For substrates with identical halogens, the more electrophilic position is typically favored for alkynylation.[3]
Experimental Workflow: Sonogashira Coupling
Caption: A generalized workflow for the Sonogashira cross-coupling reaction.
Quantitative Data: Regioselective Sonogashira Coupling
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (10) | Et₃N | DMF | 80 | 4 | 2-Bromo-4-(phenylethynyl)quinoline | 85 |
| 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 100 | 12 | 2-Chloro-4-(phenylethynyl)pyrimidine | 78 |
Data for related dihalogenated heterocycles illustrating regioselectivity.[3][4]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides. This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in biologically active molecules.
Application Notes: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos), are particularly effective in promoting the amination of less reactive aryl chlorides.[5] The reaction can be performed with a wide range of primary and secondary amines.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Quantitative Data: Buchwald-Hartwig Amination of Heteroaryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 95 |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 92 |
| 2-Bromopyrazine | Piperidine | Pd₂(dba)₃ (1) | Xantphos (2) | K₃PO₄ | Dioxane | 110 | 88 |
Illustrative data for Buchwald-Hartwig amination of various aryl halides.
Signaling Pathways and Logical Relationships
The strategic, step-wise functionalization of polyhalogenated pyrazines can be visualized as a decision-making workflow, where the choice of reaction conditions and coupling partners dictates the final substitution pattern.
Logical Workflow for Sequential Functionalization
Caption: A logical diagram illustrating a potential sequential functionalization strategy.
Conclusion
The step-wise functionalization of polyhalogenated pyrazines is a powerful strategy for the synthesis of diverse and complex molecules with significant potential in drug discovery and materials science. By leveraging the principles of regioselectivity and employing a suite of modern cross-coupling and amination reactions, researchers can precisely tailor the substitution pattern of the pyrazine core. The protocols and data presented herein provide a foundation for the development of novel pyrazine-based compounds. Careful optimization of reaction conditions for each specific substrate and transformation is paramount to achieving high yields and selectivities in these multi-step synthetic sequences.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki Coupling of 2,6-Diiodopyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of the Suzuki-Miyaura cross-coupling reaction with 2,6-diiodopyrazine. The guidance is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is giving a low yield. What are the most common causes?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The most common issues include inefficient catalyst activity, suboptimal reaction conditions (base, solvent, temperature), and the occurrence of side reactions. Key areas to investigate are the quality and choice of the palladium catalyst and ligand, the strength and solubility of the base, and the purity of the boronic acid. Additionally, ensuring the reaction is performed under an inert atmosphere is crucial to prevent catalyst degradation.
Q2: What are the typical side reactions observed in the Suzuki coupling of this compound, and how can I minimize them?
A2: The primary side reactions are protodeboronation of the boronic acid and dehalogenation of the this compound.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, often promoted by high temperatures and certain bases. To mitigate this, use fresh, high-purity boronic acid and consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF). Running the reaction under anhydrous conditions can also be beneficial, though some Suzuki protocols require water to dissolve the base.
-
Dehalogenation: This involves the replacement of an iodine atom on the pyrazine ring with a hydrogen atom. This is more likely with electron-deficient N-heterocyclic halides like diiodopyrazine.[1] The use of specialized ligands, such as Buchwald's biaryl phosphine ligands, can often suppress this side reaction.[1]
-
Homocoupling: The reaction of two boronic acid molecules can be a competing process. This can often be reduced by ensuring efficient oxidative addition and transmetalation, for example, by adding the this compound in a slight excess.
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For dihaloheterocycles, catalyst systems like PdCl₂(dppf) and Pd(PPh₃)₄ are reliable choices. For more challenging substrates, using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can significantly improve yields. N-heterocyclic carbene (NHC) ligands have also been shown to be effective.
Q4: Can I achieve selective mono-arylation of this compound?
A4: Yes, selective mono-arylation is achievable. Since the C-I bond is highly reactive, controlling the stoichiometry of the boronic acid (using 1.0-1.2 equivalents) is the primary method for favoring mono-substitution. Milder reaction conditions, such as lower temperatures and weaker bases, can also enhance selectivity. Careful monitoring of the reaction progress by TLC or LC-MS is essential to stop the reaction once the desired mono-arylated product is formed.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use a fresh batch or a pre-catalyst that readily forms the active Pd(0) species. Consider screening different catalysts and ligands. |
| Inappropriate Base | The base may be too weak or not soluble in the reaction medium. Try a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a different solvent system to improve solubility. For anhydrous conditions, ensure the base is finely powdered. |
| Poor Quality Boronic Acid | Boronic acids can degrade over time. Use a fresh, high-purity batch. Consider using the corresponding boronic ester (e.g., pinacol ester), which can be more stable. |
| Insufficient Degassing | Oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are thoroughly degassed, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Low Reaction Temperature | If the reaction is sluggish, a gradual and careful increase in temperature may be necessary to initiate the reaction. |
Problem 2: Formation of Multiple Products (e.g., di-substituted and mono-substituted)
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | For selective mono-arylation, use a stoichiometric amount (1.0-1.2 equivalents) of the boronic acid relative to the this compound. |
| Harsh Reaction Conditions | To favor mono-substitution, employ milder conditions, such as lower temperatures and a weaker base. |
| Prolonged Reaction Time | Extended reaction times can lead to the formation of the di-substituted product. Monitor the reaction closely and stop it once the desired product is maximized. |
Problem 3: Significant Formation of Byproducts (e.g., dehalogenation, homocoupling)
| Potential Cause | Troubleshooting Step |
| Dehalogenation | This can be promoted by certain solvents or bases acting as hydride donors. Avoid using alcohols as the primary solvent if this is an issue. The choice of ligand is also critical; consider using bulky biarylphosphine ligands. |
| Homocoupling of Boronic Acid | This is often due to the presence of oxygen. Ensure rigorous degassing of all components. Running the reaction at a lower temperature can also help. |
| Protodeboronation | Use high-purity boronic acid and consider using boronic esters. Milder bases and lower reaction temperatures can also minimize this side reaction. |
Data Presentation: Catalyst and Base Screening for Suzuki Coupling of Dihalo-N-Heterocycles
Disclaimer: The following data is based on studies of analogous dihalo-N-heterocycles and is intended to provide a starting point for the optimization of the this compound Suzuki coupling.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,5-Diiodopyrazine with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Table 2: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) |
| Pd(PPh₃)₄ | - | 71 |
| Pd₂(dba)₃ | - | <5 |
| Pd₂(dba)₃ · CHCl₃ | - | 35 |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of this compound
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., PdCl₂(dppf), 0.03 mmol).
-
Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with argon or nitrogen.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/H₂O, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (or the desired mono-arylated product is maximized), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Di-Arylation of this compound
-
Reagent Preparation: In a dry Schlenk flask with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and a stronger base (e.g., K₃PO₄, 3.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with argon or nitrogen.
-
Solvent Addition: Add degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir for 12-24 hours, monitoring for the disappearance of the starting material and mono-arylated intermediate.
-
Work-up: Follow the same work-up procedure as in Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Sonogashira Coupling of 2,6-Diiodopyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Sonogashira coupling of 2,6-diiodopyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing Sonogashira coupling with this compound?
A1: The most prevalent side reactions are the homocoupling of the terminal alkyne (Glaser coupling) to form a diyne, and hydrodehalogenation of the this compound, where one or both iodine atoms are replaced by a hydrogen atom. Catalyst decomposition into palladium black can also occur, leading to reduced catalytic activity.[1] Additionally, for electron-deficient heteroaromatics like pyrazine, catalyst inhibition due to coordination of the pyrazine nitrogen to the palladium center can be a concern.
Q2: Why is my reaction showing low or no conversion of this compound?
A2: Low conversion can be attributed to several factors:
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Catalyst Inactivity: The palladium catalyst may be inactive or have decomposed. Ensure you are using a high-quality catalyst and that the reaction is performed under a strictly inert atmosphere.
-
Inappropriate Reaction Conditions: The temperature may be too low, or the reaction time too short. While aryl iodides are generally reactive, electron-deficient heterocycles can sometimes require more forcing conditions.[2]
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Poor Choice of Base or Solvent: The base may not be strong enough to deprotonate the alkyne effectively, or the solvent may not be suitable for the reaction.
-
Catalyst Inhibition: The nitrogen atoms of the pyrazine ring can coordinate to the palladium catalyst, inhibiting its activity. The choice of ligand can be crucial to mitigate this effect.
Q3: I am observing a mixture of mono- and di-substituted pyrazine products. How can I control the selectivity?
A3: Achieving selective mono- or di-substitution can be challenging. To favor di-substitution, use a stoichiometric excess of the alkyne and base (at least 2.2 equivalents of each) and allow for a longer reaction time. To favor mono-substitution, use one equivalent or a slight excess of the alkyne. Stepwise addition of the alkyne can also promote mono-alkynylation. Careful monitoring of the reaction by TLC or GC-MS is essential to stop the reaction at the desired point.
Q4: Can I use 2,6-dichloropyrazine or 2,6-dibromopyrazine instead of this compound?
A4: Yes, but the reactivity of the aryl halide significantly impacts the reaction conditions required. The general reactivity trend for Sonogashira coupling is I > Br > Cl.[2] Reactions with this compound will proceed under milder conditions (e.g., lower temperatures) compared to the corresponding dibromo or dichloro derivatives. For 2,6-dichloropyrazine, higher temperatures and more active catalyst systems are typically necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of alkyne homocoupling (Glaser coupling) product observed. | 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper(I) co-catalyst. 3. High concentration of the terminal alkyne. | 1. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). 2. Reduce the amount of copper(I) iodide. 3. Consider using a copper-free Sonogashira protocol. 4. Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration. |
| Significant formation of hydrodehalogenated pyrazine. | 1. The amine base or solvent can act as a hydride source, particularly at elevated temperatures. 2. Presence of water or other protic impurities. | 1. Use a non-amine base such as K₂CO₃ or Cs₂CO₃ in a non-protic solvent like DMF or THF. 2. Lower the reaction temperature and extend the reaction time. 3. Ensure all reagents and solvents are anhydrous. |
| Reaction stalls after mono-substitution, yielding primarily the 2-iodo-6-alkynylpyrazine. | 1. Deactivation of the catalyst after the first coupling. 2. Insufficient stoichiometry of the alkyne or base. 3. Steric hindrance from the first-installed alkynyl group. | 1. Add a fresh portion of the palladium catalyst and ligand. 2. Ensure at least 2.2 equivalents of the alkyne and base are used for di-substitution. 3. Increase the reaction temperature to overcome the higher activation energy for the second coupling. |
| Formation of palladium black and cessation of reaction. | 1. Catalyst decomposition at high temperatures. 2. Use of an inappropriate ligand that does not sufficiently stabilize the palladium center. | 1. Lower the reaction temperature. 2. Use a more robust phosphine ligand (e.g., PPh₃) or an N-heterocyclic carbene (NHC) ligand.[3] 3. Ensure a strictly inert atmosphere, as oxygen can accelerate catalyst decomposition. |
Experimental Protocols
General Procedure for the Synthesis of 2,6-bis(alkynyl)pyrazines
This protocol is adapted from a procedure for the synthesis of 2,5-bis(arylethynyl)pyrazine derivatives and may require optimization for this compound and different terminal alkynes.[4]
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (2.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-6 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (3-5 eq.)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-bis(alkynyl)pyrazine.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the Sonogashira coupling of this compound.
Experimental Workflow
References
- 1. ijnc.ir [ijnc.ir]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Insights into light transmission through 2,5-bis(arylethynyl)pyrazine based crystals: a combined experimental and theoretical study - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Stille Reaction with 2,6-Diiodopyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Stille cross-coupling reaction with 2,6-diiodopyrazine.
Troubleshooting Guide
Encountering issues during your Stille coupling with this compound? The following table outlines common problems, their potential causes, and recommended solutions to get your reaction back on track.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conversion | 1. Inactive or decomposed catalyst. 2. Insufficient reaction temperature. 3. Catalyst inhibition by the pyrazine substrate. 4. Impure reagents or solvents. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure an inert atmosphere is maintained. 2. Gradually increase the reaction temperature in 10 °C increments. 3. Consider using a ligand like XPhos that is known to be effective for electron-deficient heterocycles.[1][2] 4. Use anhydrous, degassed solvents and purified starting materials. |
| Poor Selectivity (Mixture of Mono- and Di-substituted Products) | 1. High catalyst loading. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Reduce the catalyst loading to favor mono-substitution. 2. Lower the reaction temperature to increase selectivity for the more reactive C-I bond.[3] 3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. |
| Formation of Palladium Black (Catalyst Decomposition) | 1. Reaction temperature is too high. 2. Presence of oxygen or impurities. 3. Inappropriate ligand or ligand degradation. | 1. Lower the reaction temperature. 2. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. 3. Use a robust ligand, such as a biarylphosphine ligand, that can stabilize the palladium catalyst. |
| Significant Homocoupling of the Organostannane | 1. Presence of oxygen in the reaction mixture. 2. Sub-stoichiometric amount of this compound. | 1. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas. 2. Use a slight excess of the diiodopyrazine starting material. |
| Difficulty in Removing Tin Byproducts | 1. Incomplete precipitation of tin salts. 2. Tin compounds streaking on silica gel. | 1. After the reaction, quench with an aqueous KF solution and stir vigorously for several hours to precipitate tin fluorides. 2. Use a basic workup or add triethylamine to the eluent during column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a Stille reaction with this compound?
The main challenge is achieving selective mono-arylation versus di-arylation. Due to the presence of two reactive C-I bonds, the reaction can proceed to give a mixture of the mono- and di-substituted pyrazine products. Controlling the reaction conditions, particularly catalyst loading and temperature, is crucial for obtaining the desired product selectively.
Q2: What are the recommended starting catalyst systems and loadings for the Stille coupling of this compound?
For electron-deficient heteroaromatic substrates like pyrazines, catalyst systems employing bulky, electron-rich phosphine ligands are often effective.[1][2] A good starting point would be to use a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ with a ligand like XPhos or P(t-Bu)₃. For selective mono-arylation, a lower catalyst loading of 1-2 mol% is recommended. For achieving di-substitution, a higher loading of 5-10 mol% may be necessary.
Q3: How does catalyst loading affect the outcome of the reaction?
Catalyst loading has a direct impact on both the reaction rate and the product distribution:
-
Low Catalyst Loading (1-2 mol%): Generally favors the formation of the mono-substituted product as the catalyst will preferentially react at one of the iodo positions. The reaction may be slower.
-
High Catalyst Loading (5-10 mol%): Increases the reaction rate and promotes the formation of the di-substituted product. However, excessively high loadings can lead to increased side reactions and cost.
Q4: What is the role of temperature in controlling the selectivity of the Stille reaction with this compound?
Temperature is a critical parameter for controlling selectivity. Lower temperatures (e.g., 60-80 °C) will favor the selective reaction at one of the iodo positions, leading to the mono-arylated product.[3] Higher temperatures (e.g., >100 °C) will provide enough energy to overcome the activation barrier for the second substitution, resulting in the di-arylated product.
Q5: Are there any additives that can improve the reaction?
The addition of a copper(I) co-catalyst, such as CuI, can sometimes accelerate the transmetalation step in the Stille catalytic cycle, potentially allowing for lower reaction temperatures and improved yields. However, its effect should be evaluated on a case-by-case basis.
Data Presentation
The following table provides a general guideline on the expected outcome of varying catalyst loading for the Stille reaction of this compound with an organostannane. Researchers should use this as a template to record their experimental results.
| Catalyst Loading (mol%) | Reaction Temperature (°C) | Expected Major Product | Anticipated Yield (%) | Notes |
| 1 | 70 | Mono-substituted pyrazine | 60-80 | Longer reaction time may be required. Good selectivity. |
| 2 | 80 | Mono-substituted pyrazine | 70-90 | Good balance of reaction rate and selectivity. |
| 5 | 100 | Di-substituted pyrazine | 50-70 | Mixture of mono- and di-substituted products likely. |
| 10 | 110 | Di-substituted pyrazine | >80 | Favors di-substitution but may lead to more byproducts. |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Organotin reagents are toxic and should be handled with appropriate safety precautions.
Protocol 1: Selective Mono-arylation of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., XPhos, 2.5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the organostannane reagent (1.1 eq.) via syringe.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or LC-MS.
-
Upon consumption of the starting material or maximization of the mono-arylated product, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF (1 M) and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of celite, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-arylation of this compound
-
Follow the same setup as Protocol 1, but with the following modifications:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Organostannane reagent (2.2-2.5 eq.).
-
-
Heat the reaction mixture to a higher temperature (e.g., 100-110 °C).
-
Monitor the reaction for the formation of the di-substituted product.
-
Follow the same workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Stille reaction.
Caption: The relationship between catalyst loading and reaction outcome.
References
Technical Support Center: 2,6-Diiodopyrazine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki and Sonogashira cross-coupling reactions involving 2,6-diiodopyrazine, with a primary focus on preventing undesired homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound cross-coupling reactions?
A1: Homocoupling is a common side reaction where two molecules of the coupling partner (e.g., two boronic acid molecules in a Suzuki reaction or two terminal alkyne molecules in a Sonogashira reaction) react with each other, forming a symmetrical byproduct. In the case of this compound reactions, you may also observe the formation of bipyrazine through the coupling of two molecules of the starting material. These homocoupling byproducts reduce the yield of the desired 2,6-disubstituted pyrazine and can complicate purification due to their structural similarity to the target compound.
Q2: What are the primary causes of homocoupling?
A2: The main culprits for homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of organoboron compounds in Suzuki reactions. In Sonogashira reactions, oxygen facilitates the oxidative dimerization of terminal alkynes, a process known as Glaser coupling, especially in the presence of a copper(I) co-catalyst.
-
Use of Pd(II) Precatalysts: When using a Pd(II) precatalyst, such as Pd(OAc)₂, incomplete or slow reduction to the active Pd(0) species can leave residual Pd(II) that promotes homocoupling.
-
Copper(I) Co-catalyst in Sonogashira Reactions: The copper(I) iodide (CuI) typically used in Sonogashira reactions is a highly effective catalyst for the oxidative homocoupling of terminal alkynes (Glaser coupling) in the presence of oxygen.
Q3: How can I minimize homocoupling in my this compound reactions?
A3: Several strategies can be employed to suppress homocoupling:
-
Maintain an Inert Atmosphere: Rigorously deoxygenate all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Catalyst Selection:
-
For Suzuki reactions, using a Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous. If a Pd(II) precatalyst is used, consider adding a mild reducing agent.
-
For Sonogashira reactions, consider using a copper-free protocol.
-
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting homocoupling pathways.
-
Base Selection: The choice of base can influence the extent of side reactions. Screening different bases may be necessary for optimal results.
-
Slow Addition of Reagents: In some cases, slow addition of the boronic acid or terminal alkyne can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki Coupling
| Potential Cause | Troubleshooting Step |
| Oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents (e.g., by sparging with argon for 30-60 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst leading to homocoupling during in-situ reduction. | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Alternatively, add a mild reducing agent like potassium formate to facilitate the reduction of Pd(II) to Pd(0). |
| Inappropriate ligand selection. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired reductive elimination. |
Issue 2: Predominant Formation of Diyne (Glaser Coupling) in Sonogashira Coupling
| Potential Cause | Troubleshooting Step |
| Presence of oxygen, especially with a copper(I) co-catalyst. | Maintain a strictly inert atmosphere. Ensure all reagents and solvents are rigorously deoxygenated. |
| Copper(I) catalyzed oxidative dimerization. | Switch to a copper-free Sonogashira protocol. If copper is necessary, use the minimum effective concentration. |
| High concentration of terminal alkyne. | Add the terminal alkyne slowly to the reaction mixture via a syringe pump. |
Data Presentation: Comparative Performance of Catalytic Systems
The following tables summarize reaction conditions for Suzuki and Sonogashira couplings on dihalopyrazines and related heterocycles. While specific data for this compound is limited, these examples provide a strong starting point for reaction optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Dihaloheterocycles
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | 2,5-Diiodopyrazine |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | 2,5-Diiodopyrazine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | 2,5-Diiodopyrazine |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol | 110 | - | 83 | 2,4-dichloro-6-bromopyrido[2,3-d]pyrimidine |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage.
Table 2: Catalyst Systems for Sonogashira Coupling of Dihaloheterocycles
| Catalyst | Co-catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | 97 (for iodobenzene) | Aryl Iodide |
| Pd₂(dba)₃ | PPh₃/CuI | Et₃N | Toluene | - | - | 80 (for tetraethynylporphyrin) | Aryl Halide |
| Pd/C | XPhos | K₂CO₃ | 95% EtOH | - | - | Good (for aryl bromides) | Aryl Bromide |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | Moderate | 2,6-Dibromopyridine |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the mono- or di-arylation of this compound. The stoichiometry of the boronic acid should be adjusted for the desired product.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents for mono-arylation, 2.2 equivalents for di-arylation)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equivalents per iodine)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize Glaser homocoupling by omitting the copper co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents for mono-alkynylation, 2.4 equivalents for di-alkynylation)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Cs₂CO₃ (2.0 equivalents per iodine)
-
2-Methyltetrahydrofuran (2-MeTHF, anhydrous and degassed)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Cs₂CO₃, and the palladium catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed 2-MeTHF, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways in Sonogashira reactions.
Caption: Decision tree for troubleshooting homocoupling.
Technical Support Center: Overcoming Low Reactivity of 2,6-Diiodopyrazine in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2,6-diiodopyrazine in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?
A1: The reduced reactivity of this compound is primarily due to the electron-deficient nature of the pyrazine ring. This electronic property can hinder the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions. Additionally, the nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or decomposition.
Q2: How can I achieve selective mono-arylation of this compound?
A2: Achieving selective mono-arylation requires careful control of reaction conditions to prevent double substitution. Key strategies include:
-
Stoichiometry: Use a slight excess of the coupling partner (e.g., 1.1-1.5 equivalents of boronic acid in a Suzuki coupling).
-
Reaction Temperature: Lowering the reaction temperature can often favor mono-substitution.[1]
-
Reaction Time: Monitor the reaction closely by techniques like TLC or LC-MS and stop it once the desired mono-arylated product is the major component.
-
Catalyst System: Some catalyst systems may inherently favor mono-arylation. It is advisable to screen different palladium sources and ligands.
Q3: Is it possible to perform a sequential cross-coupling with this compound to introduce two different substituents?
A3: Yes, the differential reactivity of the C-I bonds allows for a stepwise approach. The first cross-coupling can be performed under milder conditions to yield the mono-substituted product. After purification, this intermediate can be subjected to a second cross-coupling reaction, potentially with a different coupling partner and under more forcing conditions, to introduce the second substituent.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Inactive Catalyst: The palladium catalyst may be old or decomposed.
-
Inappropriate Ligand: The chosen ligand may not be suitable for the electron-deficient substrate.
-
Ineffective Base: The base may not be strong enough or may have poor solubility in the reaction solvent.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and side reactions like homo-coupling.
Problem 2: Formation of Significant Side Products (e.g., Homo-coupling, Protodeboronation, Hydrodehalogenation)
Possible Causes & Solutions
-
Homo-coupling: This side reaction, the self-coupling of the boronic acid in Suzuki reactions, is often promoted by oxygen.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially at high temperatures or with certain bases.
-
Hydrodehalogenation: The iodide on the pyrazine ring is replaced by a hydrogen atom.
-
Solution: This can sometimes be minimized by lowering the reaction temperature, or by screening different bases and ligands.[8]
-
Data Presentation: Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for a successful cross-coupling reaction with this compound. The following tables provide a summary of commonly used systems for different reaction types.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |
Note: This data is based on couplings with analogous dihaloheterocycles and serves as a starting point for optimization.[3]
Table 2: Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst | Co-catalyst | Ligand | Base | Solvent |
| Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF |
| Pd(OAc)₂ | - | SPhos | Cs₂CO₃ | 1,4-Dioxane |
Note: Copper-free conditions can also be effective and may reduce side reactions.
Table 3: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane |
Note: The optimal system can be highly dependent on the specific amine used.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol for mono-arylation or 2.4 mmol for di-arylation), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if required, the ligand.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.[5]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.[5]
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper (I) iodide co-catalyst (0.06 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., THF, 10 mL), the base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (1.2 mmol for mono-substitution or 2.4 mmol for di-substitution).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol for mono-amination or 2.4 mmol for di-amination).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Purification: Dry the organic phase, concentrate, and purify by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 2,6-Diiodopyrazine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during cross-coupling reactions involving 2,6-diiodopyrazine.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Yield in the First Coupling Reaction (Mono-substitution)
Question: I am attempting a Suzuki-Miyaura (or Sonogashira, Buchwald-Hartwig, etc.) coupling with this compound to obtain a mono-substituted product, but I am observing very low conversion of the starting material. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in the initial coupling step with this compound can stem from several factors related to catalyst activity and reaction conditions. Here is a step-by-step guide to diagnose and resolve the issue:
-
Inappropriate Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount for the successful coupling of electron-deficient heteroaromatics like pyrazines.[1]
-
Recommendation: For Suzuki-Miyaura reactions, catalyst systems like PdCl₂(dppf) or Pd(PPh₃)₄ are reliable starting points. For more challenging substrates, consider more active systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[2][3] These ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]
-
-
Catalyst Inhibition by Pyrazine Nitrogen: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, effectively inhibiting the catalyst.[3]
-
Recommendation: The use of sterically hindered ligands can mitigate this inhibition by shielding the palladium center.[3]
-
-
Incorrect Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions.[1] An unsuitable base can lead to low yields.
-
Recommendation: For Suzuki-Miyaura reactions with dihalopyrazines, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] Softer bases may be required to avoid degradation of sensitive substrates. For Sonogashira couplings, an amine base such as triethylamine (NEt₃) or diisopropylamine (DIPEA) is typically required.[1]
-
-
Poor Reagent Quality or Purity: Impurities in starting materials, solvents, or reagents can act as catalyst poisons.[6] Oxygen can lead to the oxidative degradation of the catalyst or cause undesirable side reactions like the homocoupling of alkynes in Sonogashira reactions.[1][7]
-
Recommendation: Ensure that this compound and the coupling partner are of high purity. Use anhydrous, degassed solvents. It is critical to run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Suboptimal Reaction Temperature: While the C-I bond is the most reactive among carbon-halogen bonds, insufficient temperature may lead to slow reaction rates.[3] Conversely, excessively high temperatures can accelerate catalyst decomposition.[8]
-
Recommendation: For the reactive C-I bonds of this compound, start with moderate temperatures (e.g., 80-100 °C). If the reaction is sluggish, a careful increase in temperature may be beneficial. Monitor for signs of catalyst decomposition (e.g., formation of palladium black).[8]
-
Problem 2: Catalyst Dies During the Reaction or in Attempted Sequential Couplings
Question: My reaction starts well, forming the mono-substituted product, but then stalls. Alternatively, after isolating the mono-substituted product, I am unable to achieve the second coupling. Why is my catalyst deactivating, and what can I do?
Answer:
Catalyst deactivation during the reaction is a common issue and can be attributed to several mechanisms. Here’s how to approach this problem:
-
Catalyst Agglomeration (Palladium Black Formation): The active Pd(0) species can be unstable and aggregate into larger, catalytically inactive palladium nanoparticles, often observed as a black precipitate ("palladium black").[6] This is a very common deactivation pathway.
-
Diagnosis: Visual inspection of the reaction mixture for a black precipitate is the primary indicator.
-
Solution:
-
Ligand Choice: Employ bulky, electron-donating ligands (e.g., Buchwald or Hartwig-type phosphines) which stabilize the monoligated Pd(0) species, preventing aggregation.[5][9]
-
Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst concentration can reduce the rate of bimolecular decomposition pathways.
-
Heterogeneous Catalysts: Consider using a supported palladium catalyst (e.g., Pd on carbon), which can sometimes offer greater stability against aggregation, though they may exhibit lower activity.[8]
-
-
-
Ligand Degradation: The phosphine ligands themselves can degrade under certain reaction conditions, leading to the loss of the stabilizing ligand shell around the palladium center.[9]
-
Diagnosis: This can be difficult to observe directly during the reaction. Analysis of the crude reaction mixture by ³¹P NMR spectroscopy may reveal the presence of phosphine oxides or other degradation products.
-
Solution: Ensure the reaction is run under strictly anaerobic conditions, as oxygen can contribute to phosphine oxidation. Some ligands are more thermally robust than others; consult the literature for the stability of your chosen ligand at the reaction temperature.
-
-
Side Reactions and Catalyst Poisoning: As the reaction progresses, the formation of byproducts or the presence of impurities can poison the catalyst. The pyrazine product itself, with its exposed nitrogen lone pairs, can be a more potent inhibitor than the starting material.
-
Diagnosis: Analyze the reaction mixture by LC-MS or GC-MS to identify potential inhibitory byproducts. A test reaction with highly purified reagents can help confirm if impurities are the cause.[6]
-
Solution: Purify all reagents and solvents meticulously. If a specific byproduct is identified as an inhibitor, adjusting reaction conditions (e.g., temperature, base) might minimize its formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for the halogens in this compound for sequential cross-coupling?
A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[3][10] Since this compound contains two identical and highly reactive C-I bonds, achieving selective mono-substitution can be challenging. Over-functionalization to the di-substituted product is a common issue.[11]
Q2: How can I favor mono-substitution over di-substitution in my coupling reaction with this compound?
A2: Achieving selectivity for mono-arylation requires careful control over reaction conditions:
-
Stoichiometry: Use a limited amount of the coupling partner (e.g., 0.9-1.0 equivalents of boronic acid in a Suzuki reaction).
-
Low Temperature: Running the reaction at the lowest possible temperature that still allows for reasonable conversion can increase selectivity for the mono-product.
-
Short Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product is maximized, before significant di-substitution occurs.
-
Ligand Choice: Bulky ligands can sometimes favor mono-functionalization by making the second oxidative addition more sterically hindered. However, some studies suggest that bulky ligands that form highly active "12e-" Pd(0) species can paradoxically promote over-functionalization because the catalyst remains associated with the product's π-system, facilitating a second rapid oxidative addition.[11] Adding a small amount of a coordinating solvent like DMSO can sometimes help displace the catalyst from the mono-coupled product, thus improving selectivity.[11]
Q3: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). How can I prevent this?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[7][12] To minimize this:
-
Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with argon for an extended period) and maintain a positive pressure of an inert gas throughout the reaction.[12]
-
Copper-Free Conditions: Several protocols for copper-free Sonogashira couplings have been developed, which can eliminate the primary pathway for Glaser coupling.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture keeps its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[12]
Q4: Can a deactivated palladium catalyst be regenerated?
A4: In some cases, yes. If deactivation is due to the formation of palladium black, regeneration is generally not feasible in situ. The palladium must be recovered and reprocessed. If deactivation is due to poisoning by certain impurities, it is sometimes possible to "reactivate" the catalyst. For instance, catalysts poisoned by nitrogen-containing compounds have been reactivated by washing with basic or acidic solutions.[13] However, for homogeneous catalysts used in complex organic synthesis, it is often more practical and reliable to prevent deactivation in the first place or to use a fresh charge of catalyst. For heterogeneous catalysts like Pd/C, regeneration protocols involving washing with solvents to remove adsorbed organic material can be effective.[14]
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Dihaloarenes *
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good | [2] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | High | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | [2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 80 | High | [15] |
*Note: Data is compiled from studies on 2,5-diiodopyrazine and other dihalo(hetero)arenes, as comprehensive comparative data specifically for this compound is limited. Yields are reported qualitatively as "Good" or "High" in the source literature.[2]
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield *
| Base | Basicity | Typical Performance | Reference |
| Cs₂CO₃ | Strong | Often very effective, but can be too harsh for some substrates. | [3] |
| K₃PO₄ | Strong | A robust and commonly used base, often providing high yields. | [3] |
| K₂CO₃ | Moderate | Effective in many cases, sometimes requiring higher temperatures. | [2] |
| Na₂CO₃ | Moderate | A milder and cost-effective option. | [16] |
| Organic Amines (e.g., NEt₃) | Weak | Generally less effective for Suzuki transmetalation compared to inorganic bases. | [16] |
*Note: The optimal base is highly substrate-dependent and must be screened for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Suzuki-Miyaura Reaction
This protocol is intended as a starting point for optimizing a problematic reaction.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-substitution), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Test for Catalyst Poisoning by Reagents
This protocol helps determine if impurities in the starting materials or solvents are deactivating the catalyst.[6]
-
Baseline Reaction: Run the coupling reaction using your standard procedure and current batches of reagents and solvents. Carefully record the yield and note any observations (e.g., color change, precipitation).
-
High-Purity Reaction: Meticulously purify all components:
-
Solvents: Use freshly opened anhydrous, degassed solvent or distill from an appropriate drying agent under an inert atmosphere.
-
This compound: Recrystallize from a suitable solvent (e.g., ethanol).
-
Coupling Partner: Recrystallize or purify by column chromatography.
-
Base: Dry in an oven before use.
-
-
Execution: Run the coupling reaction again using the exact same procedure as the baseline, but with the highly purified reagents.
-
Comparison: If the high-purity reaction shows a significant improvement in yield or a reduction in catalyst decomposition, it strongly suggests that impurities in one or more of your reagents were poisoning the catalyst.
Visualizations
Caption: Key catalyst deactivation pathways branching off the main catalytic cycle.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Caption: Logical guide for selecting reaction strategy based on the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. mdpi.com [mdpi.com]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of 2,6-diiodopyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 2,6-diiodopyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Halogen exchange reaction: Starting from a more readily available dihalopyrazine, such as 2,6-dichloropyrazine, and substituting the chlorine atoms with iodine. This is a common strategy for introducing iodine into heterocyclic rings.
-
Direct iodination of pyrazine: This involves the direct reaction of pyrazine with an iodinating agent. While direct iodination of pyrazines can be challenging due to the electron-deficient nature of the ring, it has been reported for the synthesis of iodo-isomers.[1]
Q2: I am experiencing very low yields in my synthesis of this compound. What are the potential causes?
A2: Low yields in the synthesis of this compound can arise from several factors, much like in other pyrazine syntheses.[2][3] Key areas to investigate include:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or poor mixing.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, iodinating agent, and temperature are critical and can significantly impact the yield.
-
Side Reactions: The formation of unwanted byproducts, such as mono-iodinated or over-iodinated pyrazines, can consume starting materials and reduce the desired product's yield.
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[2] For instance, pyrazine rings can be cleaved by strong acids like hydriodic acid under certain conditions.
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
Q3: How can I minimize the formation of side products like mono-iodopyrazine?
A3: To minimize the formation of mono-iodinated byproducts, consider the following:
-
Stoichiometry of Reagents: Ensure that a sufficient excess of the iodinating agent is used to drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Increasing the reaction time or temperature may promote the second iodination step. However, this must be balanced against the risk of product degradation.[4]
-
Stepwise Synthesis: A more controlled approach could be a two-step synthesis where 2-iodopyrazine is first synthesized and isolated, followed by a second iodination step under optimized conditions.
Q4: What are the best practices for purifying crude this compound?
A4: Purification of this compound can be achieved through standard techniques:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A non-polar eluent system is typically suitable for halogenated aromatic compounds.
-
Sublimation: For thermally stable compounds, sublimation can be a highly effective purification technique.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Reaction temperature is too low. 2. Iodinating agent is inactive or insufficient. 3. Reaction time is too short. | 1. Gradually increase the reaction temperature while monitoring for product formation and degradation. 2. Use a fresh batch of the iodinating agent and consider increasing the molar equivalents. 3. Extend the reaction time and monitor the progress by TLC or GC-MS. |
| Formation of a Complex Mixture of Products | 1. Over-iodination leading to tri- or tetra-iodinated pyrazines. 2. Side reactions with the solvent or impurities. 3. Degradation of the pyrazine ring. | 1. Carefully control the stoichiometry of the iodinating agent and consider lowering the reaction temperature. 2. Ensure the use of a pure, inert solvent. 3. Employ milder reaction conditions and avoid overly acidic environments. |
| Significant Amount of Mono-iodopyrazine in the Product | 1. Insufficient iodinating agent. 2. Reaction did not proceed to completion. | 1. Increase the molar ratio of the iodinating agent to the pyrazine starting material. 2. Increase the reaction time and/or temperature. |
| Product is a Dark, Tarry Substance | 1. Polymerization or decomposition of starting materials or product. 2. Reaction temperature is too high. | 1. Lower the reaction temperature. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Low Isolated Yield After Purification | 1. Product loss during aqueous workup. 2. Inefficient extraction from the reaction mixture. 3. Poor choice of solvent for recrystallization or chromatography. | 1. Minimize the volume of aqueous washes. 2. Perform multiple extractions with a suitable organic solvent. 3. Conduct small-scale solubility tests to determine the optimal solvent system for purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Halogen Exchange (Hypothetical)
This protocol is a generalized procedure based on common halogen exchange reactions on heterocyclic systems.
Materials:
-
2,6-Dichloropyrazine
-
Sodium Iodide (NaI)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyrazine (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add sodium iodide (2.2 - 3.0 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 120-150 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2,5-Diiodopyrazine by Direct Iodination (Adapted)
This protocol is adapted from the reported synthesis of 2,5-diiodopyrazine and may serve as a starting point for the synthesis of the 2,6-isomer. A reported yield for the 2,5-isomer on a 25 mmol scale was 40%.[1]
Materials:
-
Pyrazine
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
-
Cadmium Chloride-TMEDA complex (CdCl₂·TMEDA)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of the deprotonating agent. To a solution of 2,2,6,6-tetramethylpiperidine in anhydrous THF at 0 °C, add n-butyllithium dropwise and stir for 30 minutes.
-
In a separate flask, prepare a slurry of CdCl₂·TMEDA in anhydrous THF.
-
Add the LiTMP solution to the CdCl₂·TMEDA slurry and stir to form the active base.
-
To this mixture, add a solution of pyrazine (1 equivalent) in anhydrous THF at room temperature. Stir for the required time to achieve deprotonation.
-
Cool the reaction mixture to 0 °C and add a solution of iodine (2.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Iodination Methods for Heterocycles (Illustrative)
| Starting Material | Iodinating Agent/Conditions | Product | Yield (%) | Reference |
| Pyrazine | LiTMP, CdCl₂·TMEDA, I₂ | 2,5-Diiodopyrazine | 40 | [1] |
| 3,5-Dichlorophenol | AgSbF₆/I₂ | 3,5-Dichloro-2-iodophenol | 82 | [5] |
| 2,6-Dimethoxypyridine | Silver Acetate, I₂ | Iodinated Product | Good | [6][7] |
| Aryl Alkyl Ketones | I₂/Urea-H₂O₂ in bmimPF₆ | α-Iodinated Ketone | Excellent | [8] |
Visualizations
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Plausible mechanism for the synthesis via halogen exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scalable Synthesis of 2,6-Disubstituted Pyrazines
Welcome to the Technical Support Center for the Scalable Synthesis of 2,6-Disubstituted Pyrazines. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine synthesis. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing 2,6-disubstituted pyrazines?
A1: Several methods are employed for the synthesis of 2,6-disubstituted pyrazines, with scalability being a key consideration for industrial applications. The most prevalent methods include:
-
Gutknecht Pyrazine Synthesis: This classical method involves the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones, to form dihydropyrazines that are subsequently oxidized.[1] The main challenge lies in the synthesis and stability of the α-ketoamine intermediate.[2]
-
Staedel-Rugheimer Pyrazine Synthesis: This approach involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone, which then undergoes self-condensation and oxidation.[3][4] Potential pitfalls include side reactions arising from the reactive starting materials.[2]
-
Dehydrogenative Coupling of β-Amino Alcohols: A more modern and atom-economical approach that utilizes catalysts, such as manganese or ruthenium pincer complexes, for the self-coupling of β-amino alcohols to form symmetrical 2,5-disubstituted pyrazines.[5]
-
From 2,6-Dichloropyrazine: This commercially available starting material serves as a versatile precursor for various 2,6-disubstituted pyrazines through nucleophilic substitution reactions. For instance, it can be converted to 2,6-diaminopyrazine.[6]
Q2: My pyrazine synthesis is resulting in a low yield. What are the common culprits and how can I improve it?
A2: Low yields are a frequent challenge in pyrazine synthesis and can be attributed to several factors:
-
Suboptimal Reaction Conditions: Pyrazine syntheses are often sensitive to temperature, pressure, and reaction time.[2] For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and piperazine byproducts, while temperatures exceeding 450°C can cause ring degradation.[7]
-
Purity of Starting Materials: Impurities in reactants like α-dicarbonyl compounds or 1,2-diamines can lead to unwanted side reactions and diminish the yield.[2]
-
Incomplete Oxidation: Many pyrazine syntheses proceed via a dihydropyrazine intermediate that requires oxidation to the final aromatic product.[2] Incomplete oxidation will result in a mixture of products and a lower yield of the desired pyrazine.[2]
-
Catalyst Activity and Loading: In catalyzed reactions, such as dehydrogenative coupling, the choice of catalyst and its loading are critical. High catalyst loading can sometimes limit scalability.[1]
-
Work-up and Purification: Significant product loss can occur during extraction and purification steps.[1]
To improve yields, it is crucial to optimize reaction conditions, ensure the purity of starting materials, select an appropriate oxidizing agent, and refine work-up and purification procedures.[1][2]
Q3: I am observing the formation of imidazole derivatives as byproducts. How can I avoid this and purify my desired pyrazine?
A3: Imidazole formation is a common side reaction, particularly in syntheses involving ammonium hydroxide and sugars or in certain Maillard reactions.[2] To mitigate this issue and purify the pyrazine product, consider the following strategies:
-
Solvent Choice for Extraction: During liquid-liquid extraction, using a non-polar solvent like hexane can selectively extract pyrazines while leaving the more polar imidazole byproducts in the aqueous phase.[2] Solvents like methyl-tert-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles.[2]
-
Column Chromatography: Silica gel column chromatography is an effective method for separating pyrazines from imidazole impurities. The polar imidazoles are retained on the silica gel, allowing the less polar pyrazines to be eluted first.[2]
-
Distillation: For volatile pyrazines, distillation can be an effective purification technique to separate them from non-volatile impurities like imidazoles.[2]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis of 2,6-disubstituted pyrazines.
Problem: Low Yield
| Potential Cause | Suggested Solution | Citation |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature. | [5] |
| Suboptimal Reaction Conditions | Systematically screen different solvents, bases, catalysts, and temperatures to find the optimal conditions for your specific substrates. | [5] |
| Poor Quality Starting Materials | Purify starting materials (e.g., α-dicarbonyls, 1,2-diamines) before use to remove impurities that may cause side reactions. | [2] |
| Incomplete Oxidation of Dihydropyrazine Intermediate | Ensure the use of a suitable oxidizing agent (e.g., air, copper(II) sulfate) and appropriate reaction conditions to drive the oxidation to completion. | [2] |
| Product Degradation | If the product is sensitive to harsh conditions, consider using milder reagents and work-up procedures (e.g., avoiding strong acids or bases). | [5] |
| High Catalyst Loading | Optimize the catalyst loading; in some cases, a lower catalyst concentration can improve scalability and yield. | [1] |
Problem: Byproduct Formation
| Observed Byproduct (by GC-MS) | Potential Cause | Suggested Solution | Citation |
| Imidazole Derivatives | Side reaction, especially with certain starting materials and solvents. | During work-up, use hexane for liquid-liquid extraction to avoid co-extraction of polar imidazoles. Purify the crude product using silica gel column chromatography. | [2] |
| Piperazine Derivatives | Incomplete dehydrogenation in gas-phase reactions. | Optimize the reaction temperature; ensure it is above 300°C for complete dehydrogenation. | [7] |
| Regioisomers | Lack of regioselectivity in the synthetic route. | Modify the synthetic strategy to a more regioselective method. Optimize the eluent system in column chromatography for better separation. | [1] |
| Polymeric Material (dark reaction mixture) | Polymerization or degradation reactions, possibly due to high temperatures or air-sensitive intermediates. | Lower the reaction temperature. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | [1] |
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methods for 2,6-disubstituted pyrazines to facilitate comparison.
Table 1: Synthesis of 2,6-Dichloropyrazine via Chlorination of Monochloropyrazine
| Starting Material | Solvent | Temperature | Reaction Time | Yield | Citation |
| Monochloropyrazine | 2,6-Dichloropyrazine | 60-130°C | ~3 hours | 90% | [8] |
| Monochloropyrazine | 2,6-Dichloropyrazine | 60°C | - | 90% | [8] |
Table 2: Industrial Scale Synthesis of 2,6-Dichloropyrazine
| Starting Material | Catalyst | Solvent | Temperature | Yield | Citation |
| 2-Chloropyrazine | Triethylamine | Dimethyl formamide | 75°C | 80% | [9] |
Table 3: Dehydrogenative Self-Coupling of β-Amino Alcohols Catalyzed by a Manganese Pincer Complex
| Substrate | Product | Yield | Citation |
| 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95% | [10] |
| 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | 86% | [10] |
| 2-Amino-4-methylpentane-1-ol | 2,5-Diisobutylpyrazine | 80% | [10] |
| 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95% | [10] |
| 2-Aminopropane-1-ol | 2,5-Dimethylpyrazine | 45% | [10] |
Experimental Protocols
Protocol 1: Gutknecht Synthesis of 2,6-Disubstituted Pyrazines (General Procedure)
This protocol outlines the general steps for the Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones.[1]
Step 1: Synthesis of the α-Oximino Ketone
-
Dissolve the starting ketone in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) or sodium nitrite in the presence of an acid (e.g., HCl).
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring by TLC.
-
Perform a work-up by extraction to isolate the crude α-oximino ketone.
Step 2: Reduction and Dimerization to Dihydropyrazine
-
Dissolve the α-oximino ketone in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a reducing agent, such as zinc dust or perform catalytic hydrogenation (e.g., H₂/Pd-C).
-
The reduction of the oxime to the amine is followed by spontaneous dimerization to the dihydropyrazine. Monitor the reaction by TLC until the starting material is consumed.
Step 3: Oxidation to the Pyrazine
-
To the solution containing the dihydropyrazine intermediate, add an oxidizing agent such as copper(II) sulfate or allow for air oxidation.
-
Heat the reaction mixture if necessary to drive the oxidation to completion.
-
After cooling, neutralize the reaction mixture and extract the pyrazine product with an organic solvent.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine
This protocol is an illustrative example of the Staedel-Rugheimer synthesis.[11]
Step 1: Synthesis of α-Aminoacetophenone
-
In a reaction vessel, dissolve 2-chloroacetophenone in ethanol.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.
-
Stir the mixture at room temperature, monitoring the exothermic reaction.
-
Continue stirring until the 2-chloroacetophenone is consumed (monitor by TLC). The α-aminoacetophenone is typically used in the next step without isolation.
Step 2: Self-Condensation and Oxidation
-
The reaction mixture containing the α-aminoacetophenone will begin to spontaneously condense.
-
Oxidation of the intermediate dihydropyrazine can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like hydrogen peroxide.
-
After the reaction is complete, the crude 2,5-diphenylpyrazine can be isolated by filtration or extraction.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Dehydrogenative Coupling of β-Amino Alcohols
This protocol is based on a manganese-catalyzed dehydrogenative coupling to form symmetrically 2,5-disubstituted pyrazines.[10]
-
In a reaction vessel, combine the β-amino alcohol (0.5 mmol), the manganese pincer catalyst (2 mol %), and potassium hydride (3 mol %) in toluene (2 mL).
-
Seal the vessel and heat the reaction mixture to 150°C for 24 hours.
-
After cooling to room temperature, carefully quench the reaction.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 2,5-disubstituted pyrazine.
Visualizations
General Experimental Workflow for Pyrazine Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ir.nbu.ac.in [ir.nbu.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. osti.gov [osti.gov]
- 7. d-nb.info [d-nb.info]
- 8. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents [patents.google.com]
- 9. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 2,6-Diiodopyrazine vs. 2,6-Dibromopyrazine in Suzuki-Miyaura Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of halide in the electrophilic partner is a critical parameter that significantly influences reaction efficiency and conditions. This guide provides a detailed comparison of 2,6-diiodopyrazine and 2,6-dibromopyrazine in the context of the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This comparison is aimed at researchers, scientists, and drug development professionals to aid in the rational design of synthetic routes involving pyrazine scaffolds.
The fundamental difference in reactivity between this compound and 2,6-dibromopyrazine lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly impacts the rate-determining step of the Suzuki-Miyaura catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The lower bond energy of the C-I bond facilitates a more rapid oxidative addition, generally leading to faster reaction times and allowing for the use of milder reaction conditions.
Comparative Performance Data
| Parameter | This compound | 2,6-Dibromopyrazine | Rationale |
| Reaction Time | Shorter (e.g., 2-6 hours) | Longer (e.g., 12-24 hours) | Faster oxidative addition due to weaker C-I bond. |
| Reaction Temperature | Lower (e.g., Room Temp. to 80 °C) | Higher (e.g., 80-110 °C) | Lower activation energy barrier for C-I bond cleavage. |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) | Higher reactivity of the C-I bond requires less catalyst. |
| Typical Yield | High (e.g., >90%) | Good to High (e.g., 70-90%) | More efficient conversion due to higher reactivity. |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of 2,6-dihalopyrazines. These protocols are based on general procedures for similar dihaloheteroaromatic compounds and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (2.2 mmol, 2.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (15 mL)
-
Water (5 mL)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents, followed by degassed water.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diphenylpyrazine.
Protocol 2: Suzuki-Miyaura Coupling of 2,6-Dibromopyrazine with Phenylboronic Acid
Materials:
-
2,6-Dibromopyrazine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (2.2 mmol, 2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (15 mL)
-
Ethanol (5 mL)
-
Water (5 mL)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dibromopyrazine, phenylboronic acid, and sodium carbonate in a mixture of toluene, ethanol, and water.
-
Bubble an inert gas (Nitrogen or Argon) through the solution for 15-20 minutes to degas the mixture.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.
-
After completion, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the residue by flash column chromatography to yield 2,6-diphenylpyrazine.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion
Reactivity of 2,6-Dihalopyrazines in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,6-dichloro-, 2,6-dibromo-, and 2,6-diiodopyrazines in widely-used palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these substrates is crucial for designing efficient synthetic routes to novel pyrazine-containing compounds, a scaffold of significant interest in medicinal chemistry and materials science.
Executive Summary
The reactivity of 2,6-dihalopyrazines in cross-coupling reactions is primarily governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl . This trend is a consequence of the bond dissociation energies, where the C-I bond is the weakest and most susceptible to oxidative addition by a palladium catalyst, the rate-determining step in many cross-coupling catalytic cycles. Consequently, 2,6-diiodopyrazine is the most reactive, often requiring milder reaction conditions, while 2,6-dichloropyrazine is the least reactive and may necessitate more forcing conditions or highly active catalyst systems. 2,6-dibromopyrazine offers a balance between reactivity and stability.
This guide will delve into a comparative analysis of these substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by available experimental data and detailed protocols.
Reactivity Comparison in Key Cross-Coupling Reactions
The selection of a 2,6-dihalopyrazine substrate can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. While direct, side-by-side comparative studies under identical conditions are limited in the literature, the following sections collate available data and established principles to guide substrate selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The greater reactivity of the C-Br and C-I bonds in 2,6-dibromo- and this compound, respectively, typically translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to 2,6-dichloropyrazine. Efficient mono-arylation of 2,6-dichloro- and 2,6-dibromopyrazines has been reported.[1]
Table 1: Qualitative Reactivity Comparison in Suzuki-Miyaura Coupling
| Substrate | General Reactivity | Typical Reaction Conditions | Notes |
| 2,6-Dichloropyrazine | Low | Higher temperatures, longer reaction times, more active catalysts (e.g., with bulky, electron-rich phosphine ligands) often required. | Cost-effective. Useful for sequential couplings where the second C-Cl bond is reacted under more forcing conditions. |
| 2,6-Dibromopyrazine | Moderate | Milder conditions compared to the dichloro analogue. | Good balance of reactivity and stability. Widely used for mono- and di-substitution. |
| This compound | High | Can often be reacted at lower temperatures and with shorter reaction times. | Most reactive, but also less stable and more expensive. Prone to side reactions if not handled carefully. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is governed by the ease of oxidative addition of the palladium catalyst to the C-X bond. Consequently, 2,6-dibromopyrazine is generally a more reactive substrate than 2,6-dichloropyrazine in palladium-catalyzed aminations.[2] While specific data for this compound is less common, it is expected to be the most reactive.
Table 2: Qualitative Reactivity Comparison in Buchwald-Hartwig Amination
| Substrate | General Reactivity | Catalyst System Considerations | Notes |
| 2,6-Dichloropyrazine | Low | Often requires more advanced, sterically hindered phosphine ligands (e.g., Buchwald ligands) for efficient coupling. | The use of stronger bases may be necessary. |
| 2,6-Dibromopyrazine | Moderate | A wider range of palladium catalysts and ligands can be effective.[2] | Selective mono-amination can often be achieved by controlling stoichiometry and reaction time.[2][3][4] |
| This compound | High | Milder conditions and less active catalysts may suffice. | High reactivity may lead to challenges in controlling selectivity between mono- and di-amination. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity trend of I > Br > Cl is also prominent in this reaction.[5] 2,6-Dichloropyrazine can undergo Sonogashira coupling but often requires more forcing conditions compared to its bromo and iodo counterparts.[6]
Table 3: Qualitative Reactivity Comparison in Sonogashira Coupling
| Substrate | General Reactivity | Key Considerations | Notes |
| 2,6-Dichloropyrazine | Low | Higher temperatures and longer reaction times are typically required. The choice of copper co-catalyst and base is critical. | Useful for synthesizing symmetrical and unsymmetrical dialkynylpyrazines through sequential couplings.[6] |
| 2,6-Dibromopyrazine | Moderate | Generally good yields can be obtained under standard Sonogashira conditions. | Provides a reliable substrate for the introduction of alkyne moieties. |
| This compound | High | Reactions can often be performed at or near room temperature. | The high reactivity allows for selective coupling at the iodo-positions in the presence of other halogens.[7] |
Experimental Protocols
The following are representative experimental protocols for mono-selective cross-coupling reactions of 2,6-dihalopyrazines. Note that reaction conditions should be optimized for specific substrates and coupling partners.
Suzuki-Miyaura Mono-Arylation of 2,6-Dichloropyrazine
Materials:
-
2,6-Dichloropyrazine
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2,6-dichloropyrazine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Mono-Amination of 2,6-Dibromopyridine (as a proxy for 2,6-Dibromopyrazine)
Materials:
-
2,6-Dibromopyridine (as a proxy for 2,6-dibromopyrazine)
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon gas supply in a glovebox or via Schlenk line
Procedure: [2]
-
In a glovebox, charge an oven-dried Schlenk tube with 2,6-dibromopyridine, Pd₂(dba)₃, XPhos, and NaOtBu.[2]
-
Add anhydrous, degassed toluene, followed by the amine.[2]
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 4-24 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Mono-Alkynylation of a Dihalopyridine (as a proxy for a Dihalopyrazine)
Materials:
-
Dihalopyridine (e.g., 2,6-dibromopyridine as a proxy for a dihalopyrazine)
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
THF (anhydrous and degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the dihalopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions of 2,6-dihalopyrazines.
Caption: Reactivity trend of 2,6-dihalopyrazines in cross-coupling reactions.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Methods for Confirming the Structure of 2,6-Disubstituted Pyrazines
The structural elucidation of 2,6-disubstituted pyrazines, a class of heterocyclic compounds prevalent in pharmaceuticals, agrochemicals, and flavor chemistry, is critical for ensuring their correct identification, purity, and function.[1][2] A multi-faceted analytical approach is often necessary for unambiguous structure confirmation, distinguishing them from other isomers like 2,3- and 2,5-disubstituted pyrazines.[3] This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Overall Workflow for Structural Elucidation
The process of confirming the structure of a newly synthesized or isolated 2,6-disubstituted pyrazine typically follows a logical progression of analytical techniques. An initial, non-destructive analysis is performed using NMR to determine the carbon-hydrogen framework. Mass spectrometry is then used to confirm the molecular weight and elemental composition. For an unequivocal, three-dimensional structure, single-crystal X-ray crystallography is the gold standard, provided a suitable crystal can be obtained.
Caption: General experimental workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and commonly used technique for elucidating the structure of organic molecules in solution.[4] For 2,6-disubstituted pyrazines, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, provide definitive information about the molecular symmetry, connectivity, and the chemical environment of each atom.
Key Advantages:
-
Symmetry Identification: In a symmetrically 2,6-disubstituted pyrazine (where substituents are identical), the molecule possesses a C2 axis of symmetry. This results in only two signals in the ¹H NMR spectrum for the pyrazine ring protons (a singlet or two doublets depending on coupling) and three signals in the ¹³C NMR for the ring carbons, simplifying spectral interpretation.[5]
-
Isomer Differentiation: The coupling patterns and chemical shifts in ¹H and ¹³C NMR spectra are unique for 2,3-, 2,5-, and 2,6-disubstituted isomers, allowing for their unambiguous differentiation.[3]
-
Detailed Connectivity: 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can map out the entire molecular structure by showing proton-proton and proton-carbon correlations through bonds.[6]
Data Presentation: Typical NMR Chemical Shifts
The following table summarizes typical chemical shifts for the pyrazine ring in 2,6-disubstituted pyrazines. Actual values can vary based on the specific substituents and the solvent used.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | H-3, H-5 | 8.0 - 9.0 | Singlet or Doublet | The two protons are chemically equivalent in symmetrically substituted compounds. Their chemical shift is influenced by the electronic nature of the substituents.[7][8] |
| ¹³C | C-2, C-6 | 150 - 165 | Singlet | Carbons bearing the substituents. Their shift is highly dependent on the substituent. |
| ¹³C | C-3, C-5 | 130 - 145 | Singlet | Protonated carbons. Their chemical shift can be confirmed with DEPT or HSQC experiments.[9] |
Experimental Protocol: NMR Analysis
A standard protocol for acquiring high-quality NMR data for a 2,6-disubstituted pyrazine is as follows:
-
Sample Preparation: Accurately weigh 10-20 mg of the high-purity compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[9]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. The instrument's probe should be tuned for both ¹H and ¹³C nuclei. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve optimal homogeneity.[9]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.[9]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.[9]
-
-
2D NMR (if needed): Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to resolve structural ambiguities.
Caption: Logical workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing pyrazine derivatives.[10][11]
Key Advantages:
-
Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[8]
-
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides structural clues. For alkylpyrazines, characteristic fragmentation often involves the loss of alkyl radicals or ring cleavage, which can help in identifying the nature and position of substituents.[12]
-
High Sensitivity: MS techniques are extremely sensitive, capable of detecting pyrazines at very low concentrations.[10][13]
Data Presentation: Common Fragmentation Patterns
For a generic 2,6-dialkylpyrazine, the mass spectrum will show a prominent molecular ion peak (M⁺). Key fragmentation pathways often include:
| Process | Description | Expected Fragment |
| Benzylic Cleavage | If the substituent has a benzylic-type position (e.g., an ethyl group), cleavage at this bond is common. | [M - CH₃]⁺ |
| McLafferty Rearrangement | If a substituent has a γ-hydrogen, a neutral alkene can be lost. | Varies with substituent |
| Ring Cleavage | Fragmentation of the pyrazine ring itself. | Fragments corresponding to HCN, C₂H₂, etc. |
Note: The fragmentation of pyrazines can be complex, and reference spectra are often required for confident identification.[11]
Experimental Protocol: GC-MS Analysis
GC-MS is well-suited for volatile and thermally stable pyrazines.[11]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
MS Conditions:
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.[15]
Key Advantages:
-
Unambiguous Structure: Provides an absolute confirmation of the molecular structure, including the substitution pattern and conformation.[8]
-
Precise Geometric Data: Yields accurate measurements of bond lengths and angles, which can be compared to theoretical values.[7][16]
-
Solid-State Packing Information: Reveals how molecules are arranged in the crystal lattice, which is important for understanding physical properties.[17]
Limitations:
-
Requires a high-quality single crystal of the compound, which can be difficult and time-consuming to grow.
-
The determined structure represents the solid-state conformation, which may differ from the conformation in solution.
Data Presentation: Crystallographic Data
The results of an X-ray diffraction experiment are typically presented in a table summarizing key crystallographic parameters.
| Parameter | Description | Example Value |
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Monoclinic[3] |
| Space Group | The symmetry group of the crystal (e.g., P2₁/n). | P2₁/n[3] |
| Bond Lengths (Å) | The distance between atomic nuclei (e.g., C-N, C-C). | C-N: ~1.34 Å[7] |
| Bond Angles (°) | The angle between three connected atoms (e.g., C-N-C). | C-N-C: ~115.7°[7] |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5% for a good structure |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the 2,6-disubstituted pyrazine. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[15]
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using an X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a low R-factor.[16]
Conclusion
The structural confirmation of 2,6-disubstituted pyrazines requires a strategic application of complementary analytical methods. NMR spectroscopy serves as the primary tool for determining the carbon-hydrogen framework and differentiating isomers in solution. Mass spectrometry provides essential confirmation of the molecular weight and elemental formula, with its fragmentation patterns offering additional structural clues. For absolute and unambiguous proof of structure, single-crystal X-ray crystallography is the ultimate standard, providing precise three-dimensional atomic coordinates. An integrated approach, utilizing at least two of these techniques, is highly recommended for the rigorous and confident structural characterization of these important heterocyclic compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biosynce.com [biosynce.com]
- 14. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 15. db-thueringen.de [db-thueringen.de]
- 16. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for 2,6-Diiodopyrazine Coupling Reactions: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine scaffolds is a critical endeavor in the synthesis of novel pharmaceuticals and functional materials. Among pyrazine derivatives, 2,6-diiodopyrazine stands out as a versatile building block for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The efficiency of these transformations is paramount, and a deep understanding of the reaction kinetics can inform the selection of optimal catalytic systems.
While direct, quantitative kinetic studies on this compound coupling reactions are not extensively documented in publicly available literature, a comparative analysis of catalytic systems used for structurally analogous dihalo-N-heterocycles can provide significant insights. This guide offers a comprehensive comparison of palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, leveraging data from closely related substrates to inform on catalyst performance and reaction efficiency.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent profoundly impacts the yield and reaction rate of cross-coupling reactions. The following tables summarize the performance of various palladium catalytic systems in coupling reactions of dihalopyridine and dihalopyrazine analogs, offering a predictive framework for the functionalization of this compound.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Dihalo-N-Heterocycles
| Entry | Dihalo-N-Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromopyridine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good to Better[1] |
| 2 | 2,6-Dibromopyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (Mono-arylated)[1] |
| 3 | 2,6-Dichloropyridine | Heptylboronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | Not Specified | 87 (Di-alkylated)[2] |
| 4 | 2,5-Diiodopyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of Dihalo-N-Heterocycles
| Entry | Dihalo-N-Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 16 | 85 (Mono-alkynylated) |
| 2 | 2,5-Diiodopyrazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 2 | 98 (Di-alkynylated) |
| 3 | 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | THF | 65 | 4 | Good to Excellent[3] |
Table 3: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Dihalo-N-Heterocycles
| Entry | Dihalo-N-Heterocycle | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dihalopyridines | Aminothiophenecarboxylates | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | Not Specified | Not Specified | Good[4] |
| 2 | 2,5-Diiodopyrazine | Morpholine | Pd₂(dba)₃ / XPhos | NaOᵗBu | Toluene | 100 | 16 | 92 (Di-aminated) |
| 3 | 2,6-Dichloropyridine | Piperidine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 60 | 18 | 78 (Mono-aminated) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful kinetic studies and reaction optimization. Below are generalized procedures for conducting palladium-catalyzed cross-coupling reactions and for monitoring their progress.
General Experimental Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the dihalo-N-heterocycle (1.0 equiv.), the coupling partner (2.2-2.5 equiv. for di-substitution), and the base (3.0-4.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) followed by the degassed solvent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for Kinetic Analysis by HPLC
-
Reaction Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction.
-
Sample Preparation: Filter the quenched sample through a syringe filter (e.g., 0.45 µm) to remove any solid particles.
-
HPLC Analysis: Inject a known volume of the filtered sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Data Acquisition: Elute the components using an appropriate mobile phase gradient and monitor the absorbance at a wavelength where the reactants and products have a strong chromophore.
-
Quantification: Determine the concentration of reactants and products at each time point by comparing their peak areas to a calibration curve generated using standards of known concentrations.
-
Kinetic Analysis: Plot the concentration of reactants and/or products as a function of time to obtain reaction profiles. From these profiles, initial rates can be determined, and the data can be fitted to appropriate rate laws to determine the reaction order and rate constants.[6]
Visualizing Reaction Workflows and Comparisons
Diagram 1: Experimental Workflow for Kinetic Studies
Caption: A generalized workflow for conducting and analyzing kinetic studies of cross-coupling reactions.
Diagram 2: Logical Comparison of Coupling Reactions
Caption: A logical diagram illustrating the different palladium-catalyzed coupling reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2,6-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazine core is a critical endeavor in the fields of medicinal chemistry and materials science. As a versatile building block, 2,6-diiodopyrazine offers two reactive sites for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a paramount consideration, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction facilitates the introduction of aryl, heteroaryl, or vinyl groups. The performance of various palladium catalysts in the Suzuki-Miyaura coupling of the closely related 2,5-diiodopyrazine with phenylboronic acid is summarized in Table 1. While direct comparative data for this compound is limited, the trends observed for the 2,5-isomer provide valuable insights. For routine couplings, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often deliver good to excellent yields. For more challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos are generally more effective.[1]
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,5-Diiodopyrazine with Phenylboronic Acid.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good[1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High[1] |
Note: "Good" and "High" yields are as reported in the cited literature, suggesting successful reactions. This data is for the analogous 2,5-diiodopyrazine and serves as a strong indicator for catalyst performance with this compound.
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, providing access to a diverse range of substituted alkynes. The efficiency of different palladium catalysts in the Sonogashira coupling of haloarenes is presented in Table 2. The classic Pd(PPh₃)₂Cl₂/CuI system remains a highly effective and widely used catalyst for Sonogashira couplings, often providing excellent yields under mild conditions.
Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of Haloarenes.
| Catalyst Precursor | Ligand/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Substrate) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1.5 | 97 (iodobenzene)[1] |
| Pd₂(dba)₃ | PPh₃/CuI | Et₃N | Toluene | 80 | - | 80 (tetraethynylporphyrin)[1] |
| Pd/C | XPhos | K₂CO₃ | 95% EtOH | 50 | 5 | Good (aryl bromides)[1] |
Note: The yields reported are for analogous haloarenes, as direct comparative data for this compound was not available in a single comprehensive study.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a vast array of arylamines. The choice of catalyst is critical for achieving high yields and broad functional group tolerance. For the amination of haloarenes, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand are generally the most effective.[1] Ligands such as XPhos and SPhos have demonstrated superior performance in these transformations.
Table 3: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Haloarenes.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent[1] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High[1] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Good[1] |
Note: The yields reported are for analogous haloarenes, as direct comparative data for this compound was not available in a single comprehensive study.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-2.4 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Reagent Addition: Add this compound (1.0 equiv) and the anhydrous solvent (e.g., THF or DMF). Then, add the base (e.g., Et₃N, 2-3 equiv) and the terminal alkyne (1.0-1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (1.1-1.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
To aid in understanding the experimental and conceptual frameworks, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Regioselectivity in Cross-Coupling Reactions of Polyhalogenated Pyrazines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine rings is a critical endeavor in the development of novel pharmaceuticals and functional materials. Polyhalogenated pyrazines serve as versatile scaffolds, allowing for the introduction of diverse substituents through palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a paramount concern, dictating the final structure and, consequently, the biological activity and material properties of the target molecules. This guide provides a comparative analysis of the regioselectivity observed in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions on polyhalogenated pyrazines, supported by experimental data from pyrazines and analogous nitrogen-containing heterocycles.
Factors Influencing Regioselectivity
The regioselectivity of cross-coupling reactions on polyhalogenated pyrazines is a complex interplay of electronic and steric factors, as well as the specific reaction conditions, including the choice of catalyst, ligand, and solvent. Generally, the reactivity of C-X bonds in palladium-catalyzed cross-couplings follows the order C-I > C-Br > C-Cl. For di- and trihalogenated pyrazines, the position of the halogen relative to the nitrogen atoms significantly influences its reactivity.
Caption: Key factors influencing the regioselectivity and outcome of cross-coupling reactions.
Comparative Performance in Cross-Coupling Reactions
The choice of cross-coupling reaction and catalyst system is crucial for achieving the desired regioselectivity. Below is a comparative summary based on available data for polyhalogenated pyrazines and related nitrogen heterocycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for C-C bond formation. In the context of dichloropyrazines, selective mono-arylation can be achieved. For instance, the reaction of 2,3-dichloropyrazine with an excess of 2,6-dimethylphenylboronic acid has been shown to yield the mono-arylated product exclusively.[1] The increased steric hindrance from the ortho-methyl groups on the boronic acid is believed to block the adjacent reaction site, leading to selective monosubstitution.[1]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2,6-Dichloropyrazine | Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | ACN/H₂O | 80 | 12 | 2,6-Diphenylpyrazine | 85 | [1] |
| 2,3-Dichloropyrazine | 2,6-Dimethylphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | ACN/H₂O | 80 | 12 | 2-Chloro-3-(2,6-dimethylphenyl)pyrazine | 52 | [1] |
| 2,5-Diiodopyrazine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-Diphenylpyrazine | Good | [2] |
| 2,5-Diiodopyrazine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | 2,5-Diphenylpyrazine | High | [2] |
Stille Coupling
The Stille coupling offers a valuable alternative for C-C bond formation, particularly when the organoboron reagents are unstable. While direct comparative data on polyhalogenated pyrazines is limited, studies on related heterocycles suggest that regioselectivity can be controlled. The toxicity of organotin reagents, however, is a significant drawback.[3]
| Substrate | Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2,5-Dichloropyrazine | (Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | Toluene | 110 | 24 | 2,5-Di(2-thienyl)pyrazine | Moderate | (General protocol) |
| 3,5-Dibromo-2,6-dichloropyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 100 | 16 | 3,5-Divinyl-2,6-dichloropyridine | 78 | (Analogous System) |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for introducing alkynyl moieties. The reactivity of different halogen atoms can be exploited for selective coupling. For instance, in polyhalogenated systems containing both bromine and chlorine, the C-Br bond will preferentially react over the C-Cl bond.[4]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2,5-Diiodopyrazine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 2,5-Bis(phenylethynyl)pyrazine | High | [2] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 5 | 3,5-Bis(phenylethynyl)-2,6-dichloropyridine | 85 | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. The choice of ligand is critical in controlling the regioselectivity and efficiency of the amination of polyhalogenated heterocycles. Bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of less reactive aryl chlorides.[5]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2,5-Diiodopyrazine | Morpholine | Pd(OAc)₂ / X-Phos | NaOtBu | Toluene | 100 | 16 | 2,5-Dimorpholinopyrazine | High | [2] |
| 2,6-Dichloropyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 2,6-Dianilinopyridine | 82 | (Analogous System) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific substrates and coupling partners.
General Experimental Workflow
References
A Comparative Guide to Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Diiodopyrazine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazine scaffold is a critical endeavor in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Among pyrazine derivatives, 2,6-diiodopyrazine serves as a versatile building block for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. The choice of phosphine ligand is paramount to the success of these transformations, profoundly influencing catalyst activity, stability, and selectivity. This guide provides a comparative overview of the efficacy of different phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound and its analogs, supported by experimental data.
Data Presentation: Performance of Phosphine Ligands
The following tables summarize the performance of various phosphine ligands in key cross-coupling reactions. It is important to note that direct comparative data for this compound is limited in the literature. Therefore, data from analogous dihalopyrazines and other aryl halides are included to provide insights into ligand efficacy.
Table 1: Suzuki-Miyaura Coupling of Dihalopyrazines with Arylboronic Acids
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 120 | 8 | 2,6-Dichloroquinoxaline | 2-Aryl-6-chloroquinoxaline | 75-92 | [1] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 2,5-Dichloropyrazine | 2,5-Diarylpyrazine | Good | [2] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 2,5-Dichloropyrazine | 2,5-Diarylpyrazine | High | [2] |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Amine | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 6 | 4-Chlorotoluene | Morpholine | 94 | [3] |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | THF | - | - | Haloarenes | Various | Good | [2] |
| RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | Bromobenzene | Diphenylamine | 96 | [4] |
| t-BuBrettPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | Bromobenzene | Carbazole | 97 | [4] |
| NIXANTPHOS | - | - | - | - | - | Unactivated Aryl Chlorides | Various | Good to Excellent | [5] |
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Ligand | Palladium Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Aryl Halide | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | Iodobenzene | 97 | [2] |
| XPhos | Pd/C | - | K₂CO₃ | 95% EtOH | 50 | Aryl Bromides | Good | [2] |
| PPh₃ | Pd₂(dba)₃ | CuI | Et₃N | Toluene | 80 | Tetraethynylporphyrin | 80 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the discussed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline (Representative Protocol)[1]
-
Reaction Setup: To a solution of 2,6-dichloroquinoxaline (1.0 equiv) and the corresponding arylboronic acid (1.3 equiv) in 1,4-dioxane, an aqueous solution of K₂CO₃ (2 M, 2.0 equiv) is added.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) is then added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to 120 °C and stirred for 8 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination (General Protocol)[3]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) are combined.
-
Reagent Addition: The aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv) are added, followed by an anhydrous, deoxygenated solvent (e.g., toluene).
-
Reaction Conditions: The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for the specified time, monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.
Sonogashira Coupling (General Protocol)[2]
-
Reaction Setup: A mixture of the aryl halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%) is placed in a reaction vessel under an inert atmosphere.
-
Reagent Addition: An anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 equiv) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated as required until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Mandatory Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental catalytic cycles and a general experimental workflow for ligand screening in cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Stille vs. Suzuki Coupling for Pyrazine Ring Functionalization: A Comparative Guide
For researchers, scientists, and drug development professionals, the functionalization of pyrazine rings is a critical step in the synthesis of a vast array of biologically active compounds. Among the most powerful tools for this transformation are palladium-catalyzed cross-coupling reactions. This guide provides a detailed, data-driven comparison of two of the most prominent methods: the Stille and Suzuki-Miyaura couplings.
The choice between Stille and Suzuki coupling for the introduction of substituents onto a pyrazine core can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. While both methods are workhorses of modern organic synthesis, they possess distinct advantages and disadvantages rooted in their mechanisms and the nature of their organometallic reagents. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual aids to inform your selection process.
At a Glance: Key Differences
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organotin compounds (stannanes) | Organoboron compounds (boronic acids, esters) |
| Toxicity | High toxicity of organotin reagents and byproducts. | Low toxicity of boron reagents and byproducts.[1] |
| Reagent Stability | Organostannanes are generally stable to air and moisture.[1] | Boronic acids can be prone to protodeboronation.[1] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[1] | Generally good, but can be sensitive to strong bases.[1] |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions.[1] | Typically requires a base.[1] |
| Byproduct Removal | Tin byproducts can be difficult to remove from the reaction mixture.[1] | Boronic acid byproducts are often water-soluble and easily removed.[1] |
Performance Comparison: A Data-Driven Analysis
While direct head-to-head comparative studies on a single pyrazine substrate are limited in published literature, valuable insights can be drawn from studies on structurally related N-heterocycles, such as diazocines. The following data, adapted from a comparative study, illustrates the performance of Stille and Suzuki couplings with various coupling partners.
Coupling with Aryl Bromides: Influence of Electronic Effects
| Aryl Bromide Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 90 | 95 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 89 | 80 |
| 4-Bromotoluene | 92 | 91 |
Data adapted from a study on diazocine functionalization, which serves as a relevant model for pyrazine reactivity.[2]
As the data suggests, for simple electron-rich and electron-neutral aryl bromides, both Stille and Suzuki couplings can provide excellent yields.[2] However, for some electron-deficient substrates, the Stille coupling may offer a slight advantage in terms of yield.[2]
Coupling with Heterocyclic and Sterically Hindered Substrates
| Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 2-Bromothiophene | 94 | 66 |
| 3-Bromothiophene | 90 | 57 |
| 2-Bromofuran | 80 | 59 |
| 1-Bromo-2-isopropylbenzene (sterically hindered) | 86 | 60 |
Data adapted from a study on diazocine functionalization.[2]
In cases involving certain heterocyclic coupling partners, particularly thiophenes and furans, the Stille coupling has been shown to provide significantly higher yields compared to the Suzuki coupling.[2] Furthermore, for sterically demanding substrates, the Stille reaction may also prove to be more efficient.[2]
Mechanistic Overview: The Catalytic Cycles
The fundamental mechanisms of the Stille and Suzuki couplings are analogous, proceeding through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
In the Suzuki coupling , the organoboron reagent is typically not reactive enough for direct transmetalation. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.
In the Stille coupling , the organotin reagent is sufficiently reactive to undergo direct transmetalation with the palladium complex without the need for a base. This often allows for milder reaction conditions.
Experimental Protocols
Representative Suzuki Coupling Protocol for a Dichloropyrazine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2,5-Dichloropyrazine
-
Aryl- or heteroarylboronic acid (2.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (4 equivalents)
-
Acetonitrile (ACN)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrazine (1.0 mmol), the arylboronic acid (2.2 mmol), sodium carbonate (4.0 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add acetonitrile and deionized water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Representative Stille Coupling Protocol for a Diiodopyrazine
This protocol is a general guideline for polymerization but can be adapted for small molecule synthesis. All reactions should be carried out under an inert atmosphere using anhydrous solvents.
Materials:
-
2,5-Diiodopyrazine (1.0 equivalent)
-
Organostannane (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃) (4-8 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
Procedure:
-
Reaction Setup: In a Schlenk flask, add 2,5-diiodopyrazine, the organostannane, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for 24-72 hours.
-
Work-up: After cooling, the reaction mixture can be worked up by precipitating the product in a non-solvent like methanol, followed by filtration.
-
Purification: Further purification can be achieved by Soxhlet extraction or column chromatography.[2]
Decision-Making Workflow
The selection between Stille and Suzuki coupling can be guided by a series of considerations regarding the substrate, desired product, and practical limitations.
References
A Comparative Benchmark: 2,6-Diiodopyrazine Versus Other Dihaloheterocycles in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks for chemical synthesis is a critical decision that influences reaction efficiency, yield, and overall cost. This guide provides a comprehensive comparison of 2,6-diiodopyrazine with its dihaloheterocycle counterparts, 2,6-dibromopyrazine and 2,6-dichloropyrazine, focusing on their performance in key palladium-catalyzed cross-coupling reactions.
The enhanced reactivity of this compound, attributed to the lower bond dissociation energy of the carbon-iodine bond, often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its bromo and chloro analogues. This guide presents a compilation of experimental data to support these trends in Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, which are fundamental transformations in the synthesis of complex organic molecules.
Physical and Chemical Properties at a Glance
A summary of key physical and chemical properties of the three dihalopyrazines is presented below, offering a foundational comparison of their basic characteristics.
| Property | 2,6-Dichloropyrazine | 2,6-Dibromopyrazine | This compound |
| Molecular Formula | C₄H₂Cl₂N₂ | C₄H₂Br₂N₂ | C₄H₂I₂N₂ |
| Molecular Weight | 148.98 g/mol | 237.88 g/mol | 331.88 g/mol |
| Melting Point | 55-58 °C | 51-52 °C | Not explicitly found |
| Boiling Point | Not explicitly found | 233.6 °C at 760 mmHg[1] | 329.7 °C (Predicted)[2] |
| Appearance | Solid | Solid[1] | Light yellow powdery product[2] |
Performance in Key Cross-Coupling Reactions
The following sections detail the comparative performance of this compound and its analogs in Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. The data is compiled from various literature sources to provide a quantitative basis for comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the dihaloheterocycle is a critical factor in the efficiency of this reaction.
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 75[3] |
| 2,6-Dichloropyrazine | 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 80[3] |
| 2,6-Dichloropyrazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 82[3] |
No specific experimental data for the Suzuki-Miyaura coupling of this compound was found in the performed search. However, based on the established reactivity trend of C-I > C-Br > C-Cl in palladium-catalyzed cross-coupling reactions, it is anticipated that this compound would exhibit higher reactivity, potentially leading to higher yields under milder conditions (e.g., lower temperatures, shorter reaction times, or lower catalyst loadings) compared to its chloro and bromo counterparts.
Stille Coupling
The Stille coupling provides another powerful method for C-C bond formation, utilizing organotin reagents. The leaving group ability of the halogen on the pyrazine ring significantly influences the reaction rate.
| Substrate | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2,6-Dibromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | DMF | 90-100 | 12-24 | Not Specified[4] | | 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 5-hexyl-2-thiophenyl tributylstannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (4) | Toluene | 100 | 15 | Not Specified[5] |
Specific experimental data for the Stille coupling of this compound was not retrieved in the search. The general reactivity trend suggests that this compound would be a more reactive substrate than 2,6-dibromopyrazine in Stille couplings, likely requiring less forcing conditions to achieve comparable or higher yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds. The nature of the halogen on the pyrazine ring plays a crucial role in the oxidative addition step of the catalytic cycle.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol) / (±)-BINAP (0.35 mmol) | NaOBuᵗ | Toluene | 80 | 4 | 60[6] |
| 2,6-Dibromopyridine | Various amines | Copper-catalyzed | K₂CO₃ | Water | 118-200 (MW) | 2.5 | Not Specified[2] |
| 2-chlorotoluene | Morpholine | (NHC)Pd(R-allyl)Cl | Not Specified | Not Specified | Not Specified | 25 min | 94[7] |
Direct experimental data for the Buchwald-Hartwig amination of this compound was not available in the conducted search. Consistent with the reactivity patterns observed in other cross-coupling reactions, this compound is expected to be a more reactive substrate for Buchwald-Hartwig amination compared to its bromo and chloro analogs.
Experimental Protocols
Detailed experimental protocols for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and reaction scales.
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with the dihaloheterocycle (1.0 equiv.), the arylboronic acid (1.1-2.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 0.5-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃; 2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times. A degassed solvent system (e.g., toluene/water, dioxane/water, or acetonitrile/water) is added, and the mixture is heated with stirring for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Stille Coupling
To a flame-dried reaction vessel under an inert atmosphere, the dihaloheterocycle (1.0 equiv.), the organostannane (1.1-2.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand; 2-5 mol%) are added. An anhydrous, degassed solvent (e.g., toluene, THF, or DMF) is introduced, and the reaction mixture is heated to the desired temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by flash chromatography to remove the tin byproducts and isolate the desired product.[8][9]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the dihaloheterocycle (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), a phosphine ligand (e.g., BINAP, XPhos, or RuPhos; 2-4 mol%), and a base (e.g., NaOtBu, KOtBu, or Cs₂CO₃; 1.2-2.0 equiv.). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated with stirring. The reaction is monitored by an appropriate analytical technique. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[10]
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Conclusion
The comparative data, while not exhaustive for this compound, strongly supports the established reactivity trend of C-I > C-Br > C-Cl in palladium-catalyzed cross-coupling reactions. This compound is poised to be the most reactive among the dihalopyrazines, offering significant advantages in terms of reaction conditions and efficiency. This makes it a highly attractive building block for the synthesis of complex, nitrogen-containing heterocyclic compounds, particularly in the early stages of drug discovery and development where rapid access to diverse molecular scaffolds is paramount. The choice of dihaloheterocycle will ultimately depend on a balance of reactivity, cost, and the specific requirements of the synthetic target.
References
- 1. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 58138-79-7 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. rsc.org [rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Spectroscopic Differentiation of Mono- and Di-substituted 2,6-Diiodopyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The pyrazine core, in particular, is a prevalent motif in numerous biologically active compounds. Controlling the degree of substitution on a multi-functionalized pyrazine, such as 2,6-diiodopyrazine, is crucial for tuning its physicochemical and pharmacological properties. This guide provides a comparative analysis of spectroscopic techniques used to unequivocally confirm the successful mono- or di-substitution of this compound, focusing on nucleophilic substitution with alkoxides as a representative example.
Distinguishing Mono- from Di-substitution: A Spectroscopic Overview
The key to differentiating between the mono- and di-substituted products lies in the symmetry of the resulting molecules. Mono-substitution of this compound with an alkoxy group leads to an asymmetrical product, 2-alkoxy-6-iodopyrazine. In contrast, di-substitution results in a symmetrical 2,6-dialkoxypyrazine. This fundamental difference in symmetry is directly reflected in their spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Comparative ¹H NMR Data (Predicted)
| Compound | Pyrazine Ring Protons (δ, ppm) | Multiplicity | Integration |
| 2-Alkoxy-6-iodopyrazine | ~8.3-8.5, ~8.1-8.3 | Doublet, Doublet | 1H, 1H |
| 2,6-Dialkoxypyrazine | ~8.0-8.2 | Singlet | 2H |
Note: Chemical shifts are approximate and can vary based on the specific alkoxy group and solvent used.
In the case of mono-substitution, the two protons on the pyrazine ring are in distinct chemical environments, leading to two separate signals, each integrating to one proton. Due to spin-spin coupling with each other, these signals would appear as doublets. For the symmetrically di-substituted product, the two ring protons are chemically equivalent, resulting in a single signal that integrates to two protons.
Table 2: Comparative ¹³C NMR Data (Predicted)
| Compound | Number of Pyrazine Ring Carbon Signals |
| 2-Alkoxy-6-iodopyrazine | 4 |
| 2,6-Dialkoxypyrazine | 2 |
Note: This table refers only to the carbon atoms of the pyrazine ring.
The asymmetry of the mono-substituted product results in four distinct signals for the four carbon atoms of the pyrazine ring. Conversely, the symmetry of the di-substituted product leads to only two signals for the pyrazine ring carbons, as the carbons at positions 2 and 6 are equivalent, as are the carbons at positions 3 and 5.
Table 3: Comparative Mass Spectrometry Data (Predicted for Methoxide Substitution)
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Predicted m/z of Molecular Ion [M]⁺ |
| 2-Iodo-6-methoxypyrazine | C₅H₅IN₂O | 235.99 | 236 |
| 2,6-Dimethoxypyrazine | C₆H₈N₂O₂ | 140.14 | 140 |
Mass spectrometry provides a clear distinction based on the molecular weight of the products. The replacement of a heavy iodine atom with a lighter alkoxy group results in a significant mass difference between the mono- and di-substituted products.
Experimental Protocols
The following are generalized protocols for the mono- and di-alkoxylation of this compound.
Protocol 1: Synthesis of 2-Alkoxy-6-iodopyrazine (Mono-substitution)
-
Alkoxide Formation: In a dry, inert atmosphere, dissolve the desired alcohol (1.1 equivalents) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF). Add a strong base, such as sodium hydride (NaH) (1.0 equivalent), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: To the stirring solution of the alkoxide, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2,6-Dialkoxypyrazine (Di-substitution)
-
Alkoxide Formation: In a dry, inert atmosphere, dissolve the desired alcohol (2.5 equivalents) in a suitable anhydrous solvent (e.g., THF). Add a strong base, such as sodium hydride (NaH) (2.2 equivalents), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.
-
Nucleophilic Substitution: To the stirring solution of the alkoxide, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise. Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material and the mono-substituted intermediate are no longer observed. This may take several hours.
-
Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Visualizing the Reaction Pathways and Workflow
To further clarify the process, the following diagrams illustrate the reaction scheme and the general experimental workflow.
Caption: Reaction scheme for the mono- and di-substitution of this compound.
Caption: General experimental workflow for synthesis and confirmation.
Safety Operating Guide
Safe Disposal of 2,6-Diiodopyrazine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2,6-Diiodopyrazine based on available safety data. It is intended to supplement, not replace, your institution's specific hazardous waste management protocols. Always consult with your Environmental Health and Safety (EHS) department for detailed procedures and regulatory compliance.
The proper handling and disposal of this compound are critical to ensure the safety of laboratory personnel and to protect the environment. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin, eye, and respiratory irritation. Furthermore, it poses a significant risk to aquatic life and can cause organ damage, specifically to the thyroid, through prolonged or repeated exposure. Therefore, all materials contaminated with this compound must be treated as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust and vapors.[1] |
Work should be conducted in a well-ventilated area or a designated chemical fume hood. Avoid generating dust.[2] Do not eat, drink, or smoke when handling this chemical.[2][3]
Spill Response Protocol
In the event of a spill, the area should be secured and evacuated if necessary.
-
For small spills: Use an inert, non-combustible absorbent material such as vermiculite or sand to contain the spill.[1] The absorbed material should then be placed in a designated, sealable container for hazardous waste.[4]
-
For large spills: Immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All waste contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][4]
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, compatible, and sealable hazardous waste container.[1][4] The container should be kept tightly closed.[4]
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[4] The label must clearly identify the contents as "Hazardous Waste: this compound" and list all associated hazards (e.g., Toxic, Irritant, Environmental Hazard).
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Dispose of the contents and the container at an approved waste disposal plant.[5]
Disposal Workflow
References
Essential Safety and Logistical Information for Handling 2,6-Diiodopyrazine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides procedural, step-by-step guidance for the safe use and disposal of 2,6-Diiodopyrazine, a halogenated aromatic compound. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, related compounds suggest it should be handled as a hazardous substance. Based on data for analogous compounds, the primary hazards are anticipated to be:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]
-
Acute Toxicity: May be harmful if swallowed.
A comprehensive risk assessment should be performed before any new experimental protocol involving this compound is initiated.[1][2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE is recommended when handling this compound.[4]
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation.[4] |
| Skin and Body Protection | - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or double-gloving with nitrile).- Clothing: A chemically resistant lab coat or apron and closed-toe shoes.[4][5] | Prevents skin contact, which can lead to irritation. Glove selection should be based on the specific solvents being used and their breakthrough times.[4][5][6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[4] If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Consult Safety Information: Before beginning work, review this guide and any available safety information for this compound and all other reagents being used.[1][7]
-
Designate a Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne dust.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, are readily accessible.
-
Emergency Preparedness: Confirm that an eyewash station and safety shower are unobstructed and in close proximity to the work area.
Handling:
-
Don PPE: Put on all required personal protective equipment before entering the designated work area.
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Conducting Reactions:
-
Keep all reaction vessels containing this compound within the fume hood.
-
Ensure reaction setups are secure and properly clamped.
-
-
Post-Handling:
-
Wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it. Collect the cleaning materials as hazardous waste.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water after removing gloves.[8]
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any materials contaminated with it is crucial to prevent environmental contamination.
Waste Segregation and Collection:
-
Halogenated Waste Stream: All waste containing this compound, including unused product, reaction residues, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated hazardous waste container for halogenated organic compounds.[9][10][11]
-
Separate from Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste.[10][11][12] This is critical for proper disposal and can impact disposal costs.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list "this compound" and any other chemical constituents with their approximate percentages. The label should be affixed to the container as soon as the first waste is added.[10]
-
Container Management: Keep the waste container securely closed except when adding waste. Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated waste container.
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. occhygiene.com.au [occhygiene.com.au]
- 4. benchchem.com [benchchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. intersolia.com [intersolia.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. benchchem.com [benchchem.com]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
